1H and 13C NMR chemical shifts for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magneti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. In the absence of definitive, publicly available experimental spectra for this specific molecule, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy, analyzing substituent effects in analogous heterocyclic systems, and outlining a robust experimental protocol, this guide offers a foundational framework for the structural elucidation and verification of this compound.
Introduction and Molecular Context
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core component of nucleobases and is found in numerous FDA-approved drugs. The specific functionalization of this molecule—an amino group, a chloro substituent, a methyl group, and a carbonyl function—creates a unique electronic environment that can be precisely mapped using NMR spectroscopy.
NMR is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra and establishes a rigorous, self-validating experimental workflow for its acquisition and interpretation.
Molecular Structure and Tautomerism
For the purpose of spectral analysis, the atoms of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one are numbered as shown below. This compound can exist in tautomeric forms, primarily the lactam (pyrimidin-4(1H)-one) and lactim (pyrimidin-4-ol) forms. Based on extensive studies of similar pyrimidinone systems, the lactam form is overwhelmingly favored in solution, and thus, all subsequent analysis will focus on this predominant tautomer.[2]
Figure 1: Molecular structure and atom numbering of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. These predictions are based on the analysis of substituent-induced chemical shifts (SCS) in related pyrimidine and heterocyclic systems and are intended for a standard solvent like DMSO-d₆, which is ideal for observing exchangeable protons.[3][4]
Predicted ¹H NMR Data
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale and Notes
N1-H
10.5 - 12.0
Broad Singlet (br s)
1H
The lactam proton is acidic and subject to hydrogen bonding. Its chemical shift is highly sensitive to solvent, concentration, and temperature. Expected to be significantly downfield.
-NH₂
6.5 - 8.0
Broad Singlet (br s)
2H
Amino protons are exchangeable and often appear as a broad signal. The electron-withdrawing nature of the pyrimidine ring deshields these protons.[3]
-CH₃
2.0 - 2.5
Singlet (s)
3H
The methyl group is attached to an sp²-hybridized carbon (C6) of the heterocyclic ring. No adjacent protons are available for coupling, resulting in a sharp singlet.
Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale and Notes
C4
160 - 170
The carbonyl carbon (C=O) is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen.
C2
155 - 165
This carbon is bonded to three nitrogen atoms (N1, N3, and the amino N), placing it significantly downfield.
C6
150 - 160
Bonded to two nitrogen atoms (N1) and a carbon (C5), and substituted with a methyl group. Its position is influenced by these adjacent atoms.
C5
110 - 125
The direct attachment of the electronegative chlorine atom deshields this carbon, but its position is upfield relative to the carbons directly bonded to nitrogen.
-CH₃
15 - 25
The methyl carbon is an sp³-hybridized carbon and will appear in the aliphatic region, representing the most upfield signal in the spectrum.
Experimental Protocol for Structural Verification
To validate the predicted data and confirm the molecular structure, a systematic, multi-step NMR analysis is required. This protocol is designed to be self-validating by employing correlational spectroscopy to build the molecular framework piece by piece.
Sample Preparation
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity is likely to dissolve the compound, and its ability to form hydrogen bonds allows for the observation of exchangeable N-H protons, which might otherwise be broadened or exchanged in protic solvents like D₂O or CD₃OD.
Concentration:
For ¹H NMR : Prepare a solution of approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
For ¹³C NMR and 2D experiments : A more concentrated sample of 20-30 mg in 0.6 mL of DMSO-d₆ is recommended to ensure adequate signal-to-noise in a reasonable time frame.[5]
Filtration: Filter the prepared sample through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following workflow outlines the recommended sequence of experiments to be performed on a 400 MHz or higher field spectrometer.
Figure 2: Recommended experimental workflow for the complete NMR characterization of the title compound.
Recommended Acquisition Parameters:
¹H NMR:
Spectral Width (SW): -2 to 14 ppm
Number of Scans (NS): 16 (increase if concentration is low)
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration)
2D Experiments (HSQC, HMBC): Utilize standard, vendor-supplied parameter sets (e.g., hsqcedetgpsp and hmbcgplpndqf on Bruker instruments), optimizing the spectral width in each dimension to the regions identified in the 1D spectra.
Data Interpretation and Structural Confirmation
¹H and ¹³C Spectra: Confirm the number of signals, their integrations (¹H), and their chemical shifts match the predictions in Section 3.
HSQC Spectrum: This experiment is critical for confirming the C-H bond. A cross-peak should be observed correlating the proton signal at ~2.2 ppm to the carbon signal at ~20 ppm, definitively assigning the methyl group.
HMBC Spectrum: This is the key experiment for assigning the quaternary (non-protonated) carbons and confirming the overall connectivity. Look for the following crucial long-range (2-3 bond) correlations:
From -CH₃ protons: Correlations to C6 and C5 will be expected. This firmly places the methyl and chloro groups in their respective positions.
From N1-H proton: Correlations to C2 , C6 , and potentially C5 (³JCH) are expected. This confirms the connectivity around the N1 position.
From -NH₂ protons: A correlation to C2 should be visible, confirming the position of the amino group.
By systematically identifying these correlations, the entire carbon skeleton can be assembled, providing unambiguous confirmation of the 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one structure.
Conclusion
This guide provides a robust theoretical and practical framework for the ¹H and ¹³C NMR analysis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. The predicted chemical shifts, grounded in established spectroscopic principles, offer a reliable starting point for spectral assignment. The detailed experimental protocol, culminating in 2D correlational spectroscopy, outlines a self-validating workflow that enables researchers to confidently elucidate and verify the structure of this and related pyrimidinone derivatives. This combined approach ensures scientific integrity and provides a valuable resource for professionals engaged in chemical synthesis and drug discovery.
References
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved March 22, 2026, from [Link]
Das, N., & Mandal, A. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. [Link]
CASPRE. (n.d.). 13C NMR Predictor. Retrieved March 22, 2026, from [Link]
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529. ResearchGate. [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved March 22, 2026, from [Link]
Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909-2911. [Link]
Trawczyński, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 126-136. [Link]
El Hafi, M., Anouar, E. H., Lahmidi, S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
Kumar, A., Sharma, S., & Sharma, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 45. [Link]
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved March 22, 2026, from [Link]
AIP Publishing. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. [Link]
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved March 22, 2026, from [Link]
An In-depth Technical Guide on the Crystal Structure and Hydrogen Bonding of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one and its Structural Analogs
Introduction: The Significance of Substituted Pyrimidines Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the central scaffold for a vast array of biologically active molecules, including nuc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the central scaffold for a vast array of biologically active molecules, including nucleobases and therapeutic agents.[1] The arrangement of amino, chloro, and methyl groups on the pyrimidine ring, as seen in 2-Amino-4-chloro-6-methylpyrimidine, creates a unique electronic and steric profile that governs its intermolecular interactions.[2] Understanding the precise three-dimensional arrangement of these molecules in the solid state, particularly their hydrogen bonding networks, is paramount for predicting their physical properties, such as solubility and melting point, and their biological activity. This guide will delve into the synthesis, structural analysis, and hydrogen bonding motifs of 2-Amino-4-chloro-6-methylpyrimidine as a model system.
Synthesis and Crystallization
The synthesis of 2-Amino-4-chloro-6-methylpyrimidine is typically achieved through the chlorination of the corresponding hydroxypyrimidine. This transformation is a crucial step in creating a more reactive precursor for further functionalization.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
A common and effective method for the synthesis of 2-Amino-4-chloro-6-methylpyrimidine involves the use of phosphorus oxychloride (POCl₃) as a chlorinating agent.[2][3]
Step-by-Step Methodology:
Starting Material: Begin with 2-Amino-4-hydroxy-6-methylpyrimidine.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6 grams of 2-Amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
Reflux: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes homogeneous.
Removal of Excess Reagent: After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a 25% ammonia solution to a pH of 8.
Isolation: The product will precipitate out of the solution. Filter the suspension and wash the precipitate with water.
Purification: Recrystallize the crude product from a 50% ethanol-water mixture to obtain the purified 2-Amino-4-chloro-6-methylpyrimidine.[2][3]
Causality Behind Experimental Choices:
Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups.
Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.
Quenching on Ice and Neutralization: This procedure safely decomposes any remaining reactive phosphorus compounds and neutralizes the strong acid, allowing for the precipitation of the final product.
Recrystallization: This is a standard purification technique to remove any impurities and obtain high-purity crystals suitable for analysis.
Single Crystal Growth for X-ray Diffraction
Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystallographic analysis. For co-crystals, such as the one formed between 2-Amino-4-chloro-6-methylpyrimidine and 6-chloronicotinic acid, slow evaporation of a solution containing equimolar amounts of the two components is a common technique.
In-depth Analysis of Crystal Structure and Hydrogen Bonding
In this co-crystal, the 2-Amino-4-chloro-6-methylpyrimidine (ACP) molecule participates in a rich network of hydrogen bonds.
Primary Hydrogen Bonding Motif: The R²₂(8) Ring
The most prominent interaction is the formation of a primary R²₂(8) ring motif between the ACP molecule and the carboxylic acid group of 6-chloronicotinic acid.[4] This is a classic and robust supramolecular synthon.
Interaction Details: This ring is formed through two hydrogen bonds:
An N-H···O hydrogen bond from the amino group of ACP to the carbonyl oxygen of the carboxylic acid.
An O-H···N hydrogen bond from the hydroxyl group of the carboxylic acid to one of the ring nitrogen atoms of ACP.
Base Pairing and Tetrameric Unit Formation
Beyond the primary interaction with the co-former, the ACP molecules themselves form base pairs via N-H···N hydrogen bonds.[4] This self-assembly is a hallmark of many aminopyrimidine structures. These base pairs then combine with the primary R²₂(8) motifs to create larger tetrameric units.
The Role of Other Intermolecular Interactions
In addition to the dominant hydrogen bonds, the crystal packing is further stabilized by other, weaker interactions:
π-π Stacking: The planar pyrimidine rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[4]
Cl···Cl Interactions: The chlorine atoms on both the ACP and the 6-chloronicotinic acid molecules can participate in halogen bonding, further connecting the tetrameric units.[4]
Quantitative Crystallographic Data
The following table would typically summarize the key crystallographic parameters for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. As this is unavailable, data for a related co-crystal is presented for illustrative purposes.
Parameter
Value (for a related co-crystal system)
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
Value
b (Å)
Value
c (Å)
Value
β (°)
Value
Volume (ų)
Value
Z
4
Note: The exact values are dependent on the specific co-crystal being analyzed.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The chemical shifts of the protons and carbons are sensitive to the electronic environment, providing a fingerprint of the molecule. For instance, the protons of the amino group would appear as a broad singlet, and the methyl protons as a sharp singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present and probing hydrogen bonding. The N-H stretching vibrations of the amino group would be visible in the region of 3200-3400 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural information. For 2-Amino-4-chloro-6-methylpyrimidine, the molecular ion peak would be expected at m/z 143.57.[5]
Visualization of Molecular Structure and Interactions
Molecular Structure of 2-Amino-4-chloro-6-methylpyrimidine
Caption: Schematic of supramolecular assembly.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, crystal structure, and hydrogen bonding of 2-Amino-4-chloro-6-methylpyrimidine as a foundational analog for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. The detailed analysis of its supramolecular assembly, dominated by the robust R²₂(8) hydrogen bonding motif and base pairing, offers critical insights for the rational design of new materials and active pharmaceutical ingredients. Future work should prioritize obtaining single crystals of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one to unequivocally determine its crystal structure and further validate the principles outlined in this guide. Such studies will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of heterocyclic compounds.
References
Scite.ai. 2-Amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine: formationversusfragmentation of hydrogen-bonded chains of edge-fusedR 2 2 (8) rings in 4,6-disubstituted 2-aminopyrimidines. [Link]
PubMed. Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). [Link]
MDPI. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. [Link]
An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical analysis of the mechanism of electrophilic substitution in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-o...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the mechanism of electrophilic substitution in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. As a senior application scientist, the following content synthesizes fundamental principles of organic chemistry with practical insights relevant to medicinal chemistry and drug development. We will explore the electronic landscape of the substituted pyrimidine ring, predict the regioselectivity of various electrophilic attacks, and detail the mechanistic pathways. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of pyrimidine-based scaffolds.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have been extensively explored, leading to the development of drugs with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is a highly functionalized pyrimidine derivative with significant potential as a scaffold for further chemical elaboration. Understanding its reactivity towards electrophiles is paramount for the rational design of novel drug candidates. The 2-aminopyrimidin-4(1H)-one moiety itself has been identified as a valuable bioisostere for urea, offering improved chemical stability and a favorable developability profile in certain contexts.[2]
Electronic Landscape of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
The reactivity and regioselectivity of electrophilic aromatic substitution are dictated by the electronic nature of the substituents on the aromatic ring. In the case of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, we have a complex interplay of activating and deactivating groups.
2-Amino Group (-NH2): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrimidine ring through resonance (+R effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. This group also exerts a weak electron-withdrawing inductive effect (-I effect).
5-Chloro Group (-Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they can also donate a lone pair of electrons through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the context of the pyrimidine ring, its influence on the remaining unsubstituted position needs careful consideration.
6-Methyl Group (-CH3): Alkyl groups are weakly activating due to a positive inductive effect (+I effect) and hyperconjugation, both of which donate electron density to the ring.
4-Oxo Group (=O): The carbonyl group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-R) effects. In the tautomeric 4-hydroxypyrimidine form, the hydroxyl group would be activating. However, the pyrimidin-4(1H)-one tautomer is generally the more stable form.
The pyrimidine ring itself is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms, which makes electrophilic substitution inherently more difficult than in benzene.[3] However, the powerful activating effect of the 2-amino group is expected to significantly enhance the ring's nucleophilicity.
Overall Reactivity: The combined electronic effects suggest that the pyrimidine ring in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is activated towards electrophilic substitution, primarily due to the dominant +R effect of the amino group. The directing effects of the substituents will determine the position of substitution.
Regioselectivity of Electrophilic Substitution
The only available position for electrophilic substitution on the pyrimidine ring of the title compound is C5. However, for the purpose of a comprehensive guide, we will analyze the directing effects assuming other positions were available.
The 2-amino group is a strong ortho, para-director. In the pyrimidine ring, this corresponds to the 3- and 5-positions. The 6-methyl group is also an ortho, para-director. The 5-chloro group, while deactivating, is also an ortho, para-director.
Considering the structure of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, the C5 position is already substituted. Therefore, any electrophilic substitution would have to occur at a different position, likely involving displacement of an existing substituent, or more plausibly, reaction at one of the nitrogen atoms or the exocyclic amino group, depending on the reaction conditions and the nature of the electrophile. However, for the purpose of understanding the inherent reactivity of a similar but unsubstituted ring, the C5 position would be the most activated site for electrophilic attack.
Mechanistic Pathways of Key Electrophilic Substitution Reactions
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[4]
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. This is a fast step.[4]
Below, we discuss the mechanisms of specific electrophilic substitution reactions as they would apply to a pyrimidine ring activated by an amino group.
Halogenation
Halogenation of activated pyrimidines, such as 2-aminopyrimidines, can often proceed readily.
Mechanism of Bromination:
Electrophile Generation: In the presence of a Lewis acid catalyst like FeBr₃, bromine is polarized, creating a more potent electrophile. However, for highly activated rings, the reaction may proceed without a catalyst.
Sigma Complex Formation: The electron-rich pyrimidine ring attacks the electrophilic bromine atom.
Deprotonation: A weak base removes a proton from the C5 position to restore aromaticity.
Experimental Protocol for Halogenation:
A common method for the halogenation of 2-aminopyrimidines involves dissolving the substrate in warm water and adding the halogenating agent (e.g., bromine or chlorine) with stirring.[5] The use of a carbonate, oxide, or phosphate of a group 2a metal, such as calcium carbonate, has been shown to significantly increase the yield of the 5-halogenated product.[5]
Caption: General mechanism for the bromination of an activated pyrimidine ring.
Nitration
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6]
Mechanism of Nitration:
Electrophile Generation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
Sigma Complex Formation: The pyrimidine ring attacks the nitronium ion.
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton to restore aromaticity.
Nitration of 2-aminopyrimidine-4,6-dione has been shown to occur at the 5-position.[7]
Experimental Protocol for Nitration:
The nitration of substituted pyrimidines is often achieved by dissolving the substrate in concentrated sulfuric acid and then adding nitric acid at a controlled temperature.[7][8]
Caption: General mechanism for the nitration of an activated pyrimidine ring.
Sulfonation
Aromatic sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[9] The electrophile is sulfur trioxide (SO₃) or its protonated form.[9]
Mechanism of Sulfonation:
Electrophile Generation: In fuming sulfuric acid, SO₃ is the active electrophile.
Sigma Complex Formation: The pyrimidine ring attacks the sulfur atom of SO₃.
Deprotonation and Protonation: A proton is removed from the C5 position, and the resulting sulfonate group is protonated by the acidic medium.
A key feature of sulfonation is its reversibility.[9] Desulfonation can be achieved by heating the sulfonic acid in dilute aqueous acid.[9][10]
Experimental Protocol for Sulfonation:
The aromatic compound is typically heated with sulfuric acid or fuming sulfuric acid.[9]
Caption: General mechanism for the sulfonation of an activated pyrimidine ring.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are important carbon-carbon bond-forming reactions.[11] They typically require a strong Lewis acid catalyst, such as AlCl₃.[11] However, the basic nitrogen atoms in the pyrimidine ring and the amino substituent can coordinate with the Lewis acid, deactivating the ring and often preventing the reaction. Therefore, Friedel-Crafts reactions on aminopyrimidines are generally not successful under standard conditions. Modifications to the reaction conditions or protection of the amino group may be necessary to achieve the desired transformation.
Summary of Reaction Conditions
Reaction
Reagents
Electrophile
Typical Conditions
Halogenation
Br₂ or Cl₂
Br⁺ or Cl⁺
Aqueous solution, often with a metal carbonate/oxide.[5]
Generally not successful due to catalyst poisoning.
Conclusion
The electrophilic substitution of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is a complex process governed by the interplay of multiple substituent effects on an already electron-deficient pyrimidine ring. The powerful activating and directing influence of the 2-amino group is the dominant factor, making the ring susceptible to electrophilic attack, particularly at the 5-position. While halogenation, nitration, and sulfonation are feasible under appropriate conditions, Friedel-Crafts reactions are generally challenging. A thorough understanding of these mechanistic principles is essential for the strategic design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
References
van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(25), 5394-5405.
De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242.
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
Peter, R. T., & Pinner, A. (1952). U.S. Patent No. 2,609,372. Washington, DC: U.S.
Kovalenko, A. M., et al. (2002). Nitration of 2-Substituted Pyrimidine-4,6-diones, Structure and Reactivity of 5,5-gem-Dinitropyrimidine-4,6-diones. The Journal of Organic Chemistry, 67(22), 7689-7693.
Zhu, L., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5419-5423.
Bandyopadhyay, P., & Sathe, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34398-34436.
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]
Preprints.org. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
Physicochemical Characterization and Molecular Profiling of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one: A Technical Guide for Drug Development
As a Senior Application Scientist in early-stage drug discovery, establishing the foundational physicochemical profile of a building block or active pharmaceutical ingredient (API) is non-negotiable. 2-Amino-5-chloro-6-m...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, establishing the foundational physicochemical profile of a building block or active pharmaceutical ingredient (API) is non-negotiable. 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (CAS: 7749-63-5) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals.
This whitepaper provides an in-depth technical analysis of its molecular architecture, thermodynamic properties, and the self-validating experimental protocols required to accurately characterize it. We will move beyond merely listing properties to explaining the causality behind its chemical behavior.
Molecular Architecture & Electronic Causality
The physicochemical behavior of 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one is dictated by the intricate electronic interplay of its substituents on the electron-deficient pyrimidine core.
The 5-Chloro Group (-I Effect): Chlorine exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the pyrimidine ring, which significantly decreases the basicity of the 2-amino group and increases the acidity of the N1 proton.
The 6-Methyl Group (+I Effect): This group provides mild electron donation through induction and hyperconjugation. While it slightly offsets the chlorine's withdrawal, its primary contribution is increasing the molecule's lipophilicity (LogP) and adding steric bulk adjacent to the 5-position.
Lactam-Lactim Tautomerism: While often named as a "4-ol" (lactim), in aqueous media and the solid state, the molecule predominantly exists in the 4(1H)-one (lactam) tautomer due to the thermodynamic stability of the amide-like resonance structure [1].
Electronic substituent effects on the pyrimidine core dictating pKa and reactivity.
Summary of Quantitative Molecular Properties
Understanding the exact mass and stoichiometric weight is critical for high-resolution mass spectrometry (HRMS) tracking and formulation mass-balance calculations.
Property
Value
Causality / Relevance in Development
Chemical Name
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Standard IUPAC nomenclature reflecting the dominant tautomer.
CAS Registry Number
7749-63-5
Unique identifier for regulatory compliance.
Molecular Formula
C5H6ClN3O
Determines isotopic distribution patterns in MS.
Molecular Weight
159.57 g/mol
Required for bulk stoichiometric calculations and molarity.
Exact Mass
159.0199 Da
Target mass for HRMS (e.g., TOF or Orbitrap) validation.
Physicochemical Profiling: pKa, LogP, and Solubility
Acid-Base Chemistry (pKa)
Because of the opposing electronic effects of the substituents, this molecule is amphoteric.
Basic pKa (~3.0 - 3.5): The protonation of the N3 nitrogen (or the 2-amino group) occurs at a highly acidic pH. The 5-chloro group pulls electron density away, making this nitrogen much less basic than an unsubstituted pyrimidine.
Acidic pKa (~8.5 - 9.0): The deprotonation of the N1-H (in the lactam form) occurs in mildly basic conditions. The resulting anion is heavily stabilized by the adjacent carbonyl and the electron-withdrawing chlorine.
pH-dependent protonation states and lactam-lactim tautomeric equilibrium.
Lipophilicity and Aqueous Solubility
The estimated partition coefficient (LogP) lies between 0.8 and 1.2 . While the molecule possesses polar hydrogen-bonding networks (NH2, NH, C=O), the planar pyrimidine ring combined with the lipophilic chloro and methyl groups drives a high crystal lattice energy. Consequently, intrinsic aqueous solubility is poor at neutral pH. Solubility drastically increases below pH 3.0 (cation formation) and above pH 9.0 (anion formation).
Self-Validating Experimental Methodologies
To ensure trustworthiness and data integrity (E-E-A-T), standard operating procedures must contain internal orthogonal checks. Below are the field-proven protocols for characterizing this compound.
Potentiometric pKa Determination Workflow
Determining the exact pKa is essential for predicting gastrointestinal absorption and formulating salts [2].
Step 1: Sample Preparation. Weigh accurately ~2.0 mg of the compound. Dissolve in 10 mL of 0.15 M KCl (to maintain constant ionic strength). If solubility is too low, use a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) for Yasuda-Shedlovsky extrapolation to 0% co-solvent.
Step 2: Titrant Standardization. Prime the autotitrator with 0.1 M HCl and 0.1 M KOH.
Step 3: Titration Execution. Under a continuous nitrogen purge (to prevent CO2 absorption which skews basic pH readings), titrate the solution from pH 2.0 to 11.0 at 25.0 ± 0.1 °C.
Step 4: Data Derivation. Utilize a Bjerrum plot to identify the inflection points corresponding to the pKa values.
Self-Validation Mechanism: The protocol mandates a pre-titration Gran Plot analysis of a blank KCl solution. If the calculated titrant molarity deviates by >1% from the theoretical value, the system locks out, preventing erroneous sample analysis due to electrode drift.
Kinetic solubility often overestimates true solubility due to supersaturation. We employ a strict thermodynamic approach [3].
Step 1: Solid Dispensing. Add an excess of the API (approx. 5 mg) into three separate glass vials.
Step 2: Buffer Addition. Add 1 mL of standardized buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (blood plasma), and pH 10.0.
Step 3: Equilibration. Seal vials and agitate at 300 rpm at exactly 37.0 °C for 48 hours to ensure thermodynamic equilibrium is reached.
Step 4: Phase Separation. Ultracentrifuge the samples at 15,000 rpm for 15 minutes. Do not filter, as the compound may adsorb non-specifically to filter membranes.
Step 5: Quantification. Dilute the supernatant appropriately and quantify using HPLC-UV against a 5-point calibration curve.
Step 6: Solid-State Verification. Recover the residual pellet and analyze via X-Ray Powder Diffraction (XRPD).
Self-Validation Mechanism: This workflow guarantees mass balance. By analyzing the residual pellet via XRPD (Step 6), we verify that the solid form has not converted into a salt (e.g., an HCl salt at pH 1.2) or a hydrate. If the diffractogram changes, the solubility value is flagged as representing a new solid phase, not the original free base [4].
Title: Tautomerism of Heterocycles
Source: Advances in Heterocyclic Chemistry (Elsevier)
URL: [Link]
Title: Test No. 112: Dissociation Constants in Water
Source: OECD Guidelines for the Testing of Chemicals
URL: [Link]
Title: Test No. 105: Water Solubility
Source: OECD Guidelines for the Testing of Chemicals
URL: [Link]
Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL: [Link]
Foundational
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Derivatives
Executive Summary Derivatives of the pyrimidine core are foundational scaffolds in medicinal chemistry and drug development, celebrated for their diverse biological activities. The 2-Amino-5-chloro-6-methylpyrimidin-4(1H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Derivatives of the pyrimidine core are foundational scaffolds in medicinal chemistry and drug development, celebrated for their diverse biological activities. The 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one framework, in particular, presents a unique combination of hydrogen bond donors and acceptors, a reactive chlorine atom for further functionalization, and stereoelectronic features that make it a compelling candidate for library synthesis and lead optimization. However, the successful development of these compounds is predicated on the unambiguous confirmation of their chemical structures. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the robust characterization of this important class of molecules. We move beyond mere procedural descriptions to explain the causal-driven logic behind experimental choices, ensuring a self-validating approach to structural elucidation. This document serves as a field-proven guide, integrating foundational principles with practical, actionable protocols for NMR, FT-IR, UV-Vis, and Mass Spectrometry, while also addressing the critical challenge of tautomerism inherent to this scaffold.
Introduction: The Pyrimidine Scaffold and the Imperative of Structural Integrity
Pyrimidine derivatives are a cornerstone of biologically active molecules, forming the structural basis for a wide array of pharmaceuticals and agrochemicals.[1][2] The 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold is of particular interest due to its structural analogy to nucleobases like cytosine and thymine, suggesting potential applications as enzyme inhibitors, receptor antagonists, or other therapeutic agents.[3] The substituents on the ring—an amino group, a chloro group, a methyl group, and a carbonyl—each impart specific properties that can be fine-tuned to modulate biological activity.
The journey from synthesis to biological evaluation, however, is critically dependent on precise structural characterization. Ambiguity in structure can lead to misinterpreted biological data, wasted resources, and failed development campaigns. Spectroscopic analysis is, therefore, not a mere confirmatory step but the very foundation of trustworthy research in this field. This guide details the multi-faceted approach required to confidently elucidate the structures of these derivatives. A crucial aspect of this analysis is understanding and identifying the potential for tautomerism—a phenomenon where molecules exist as a dynamic equilibrium of structural isomers through proton migration.[4] For this pyrimidine system, both keto-enol and amino-imino tautomerism are possible, which can significantly influence the compound's chemical reactivity and biological interactions.[4][5]
Core Spectroscopic Techniques: A Multi-Pronged Approach
No single technique can provide a complete structural picture. A synergistic application of multiple spectroscopic methods is essential for building a self-validating data package. This section details the application, underlying principles, and experimental protocols for the four cornerstone techniques in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing a detailed map of the carbon and proton framework.[6] For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable.[6]
¹H NMR provides information on the chemical environment, connectivity, and relative number of protons in a molecule.[7] The chemical shift (δ) of each proton is highly sensitive to the electronic effects of neighboring atoms and functional groups.
Expected ¹H NMR Signatures for the Core Scaffold:
Amino (-NH₂) Protons: These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but typically falls in the range of δ 5.0-8.0 ppm. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the signal is more likely to be well-resolved.
Methyl (-CH₃) Protons: The methyl group attached to the pyrimidine ring is expected to appear as a sharp singlet, typically in the upfield region of δ 2.0-2.5 ppm.
N-H Proton (Amide): The proton on the ring nitrogen (N1) is also exchangeable and will likely appear as a broad singlet, often at a higher chemical shift (downfield) than the amino protons, potentially > δ 10.0 ppm in DMSO-d₆, due to the influence of the adjacent carbonyl group.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.[8] Proton-decoupled spectra are standard, where each carbon signal appears as a singlet, simplifying interpretation.
Expected ¹³C NMR Signatures for the Core Scaffold:
Carbonyl Carbon (C=O): The C4 carbon is a carbonyl and will be the most downfield signal, typically appearing in the δ 160-170 ppm range.[9]
Ring Carbons:
C2 (attached to -NH₂): This carbon is significantly influenced by the nitrogen atom and is expected around δ 155-165 ppm.
C6 (attached to -CH₃): This carbon will appear further upfield, typically in the δ 145-155 ppm range.
C5 (attached to -Cl): The electronegative chlorine atom will deshield this carbon, placing its signal around δ 110-120 ppm.
Methyl Carbon (-CH₃): This will be the most upfield signal, typically found at δ 15-25 ppm.
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Group
¹H NMR (in DMSO-d₆)
¹³C NMR (in DMSO-d₆)
Rationale
-NH₂
~6.5-7.5 (broad s, 2H)
N/A
Exchangeable protons, chemical shift is solvent-dependent.
-CH₃
~2.1-2.4 (s, 3H)
~18-22
Aliphatic group attached to an sp² carbon.
N1-H
>10.0 (broad s, 1H)
N/A
Amide proton, deshielded by C=O and ring currents.
C2
N/A
~158-164
Attached to two nitrogen atoms.
C4 (C=O)
N/A
~162-168
Carbonyl carbon, highly deshielded.
C5
N/A
~112-118
Attached to electronegative chlorine.
| C6 | N/A | ~150-156 | sp² carbon attached to methyl and nitrogen. |
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for resolving N-H protons.
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.[7]
¹H NMR Acquisition:
Acquire a standard single-pulse ¹H spectrum.
Set the spectral width to cover a range of -2 to 12 ppm.
Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).[6]
Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[8]
Set a relaxation delay (D1) of 2-5 seconds.
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS (0.00 ppm).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For the target scaffold, FT-IR is crucial for confirming the presence of the amino, carbonyl, and other key groups.[1]
Expected Characteristic Vibrational Frequencies:
N-H Stretching (Amino Group): The -NH₂ group will typically show two distinct stretching bands in the 3300–3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches.[10]
N-H Stretching (Ring Amide): A broader absorption band for the N-H group in the pyrimidine ring may also be observed in the 3100-3300 cm⁻¹ range.
C-H Stretching (Methyl Group): Look for absorptions in the 2850–2950 cm⁻¹ region.[1]
C=O Stretching (Carbonyl Group): A strong, sharp absorption band is expected between 1650–1700 cm⁻¹.[11] Its exact position provides clues about conjugation and hydrogen bonding.
C=N and C=C Stretching (Pyrimidine Ring): The aromatic-like ring will have a series of characteristic stretching vibrations in the 1500–1650 cm⁻¹ region.[1]
N-H Bending: The bending vibration of the amino group typically appears around 1600–1650 cm⁻¹, sometimes overlapping with ring stretches.[10]
C-Cl Stretching: A band in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹, can indicate the presence of the carbon-chlorine bond.
Table 2: Key FT-IR Vibrational Frequencies for the Core Scaffold
Functional Group
Expected Frequency (cm⁻¹)
Intensity
N-H Stretch (-NH₂)
3300-3500 (two bands)
Medium-Strong
N-H Stretch (Ring)
3100-3300
Medium, Broad
C-H Stretch (-CH₃)
2850-2950
Medium
C=O Stretch
1650-1700
Strong, Sharp
C=N / C=C Stretch (Ring)
1500-1650
Medium-Strong
N-H Bend (-NH₂)
1600-1650
Medium
| C-Cl Stretch | 600-800 | Medium |
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the dry, purified powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Analyze the resulting spectrum to identify the key absorption bands and correlate them with the expected functional groups.
UV-Vis spectroscopy provides information about the electronic structure of a molecule, specifically the π-electron system.[12] Pyrimidine and its derivatives exhibit characteristic absorptions in the UV region corresponding to π→π* and n→π* electronic transitions.[3]
π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For substituted pyrimidines, these typically result in strong absorption bands below 300 nm.[13]
n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from N or O) to a π* anti-bonding orbital. These may appear as a shoulder or a distinct band at longer wavelengths (>300 nm).[3]
The position of the maximum absorbance (λmax) is sensitive to substituents and the solvent.[12] Halogenation can cause shifts in the absorption bands.[14] This technique is particularly useful for studying tautomeric equilibria, as different tautomers will have distinct electronic systems and thus different UV-Vis spectra.
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0.0).
Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-500 nm.
Analysis: Identify the λmax values and calculate the molar absorptivity (ε) if the concentration is known accurately.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing information about its elemental composition and structure through fragmentation patterns.[15]
Key Information from MS:
Molecular Ion Peak (M⁺): This peak provides the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.
Isotopic Pattern: The presence of a chlorine atom is definitively confirmed by the characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks: an M⁺ peak and an (M+2)⁺ peak, with a relative intensity of roughly 3:1. This is a crucial diagnostic feature for any chlorinated derivative.[15]
Fragmentation Pattern: The way the molecule breaks apart upon ionization (fragmentation) can provide valuable structural clues. Common fragmentation pathways for this scaffold might include the loss of the chloro group, the methyl group, or parts of the pyrimidine ring.
Sample Introduction: Introduce a small amount of the sample (dissolved in a suitable solvent like methanol or acetonitrile) into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these types of molecules.
Mass Analysis: Use a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap) to separate the ions based on their mass-to-charge ratio (m/z).
Data Acquisition: Acquire the mass spectrum, ensuring the resolution is high enough to observe the isotopic pattern clearly. For HRMS, the instrument must be properly calibrated.
Data Analysis: Identify the molecular ion peak and confirm the m/z value. Analyze the isotopic distribution to confirm the presence of chlorine.[15] If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further support the proposed structure.
Data Integration: The Holistic Workflow for Structural Elucidation
The power of this multi-technique approach lies in the integration of all data points to build a single, coherent structural assignment. The process is iterative and self-correcting, where the results from one technique inform the interpretation of another.
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
The Challenge of Tautomerism
As mentioned, compounds like 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one can exist in different tautomeric forms.[4] The predominant form under physiological conditions is the keto-amino tautomer shown throughout this guide. However, the enol-imino form may also exist in equilibrium.
Spectroscopic techniques are vital for investigating this. In NMR, if the tautomeric interconversion is slow on the NMR timescale, separate sets of peaks may be observed for each tautomer. If it's fast, an averaged spectrum is seen.[16] Changes in solvent or temperature can shift the equilibrium, which would be observable in the NMR spectrum. Similarly, UV-Vis spectroscopy can be used to detect different tautomers, as the change from a keto to an enol form significantly alters the conjugated π-system, leading to a different λmax.[12][17]
Caption: Potential tautomeric equilibrium in the pyrimidinone scaffold.
Conclusion
The spectroscopic characterization of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one derivatives is a non-trivial but essential process that underpins the integrity of subsequent research and development. A comprehensive approach, leveraging the complementary strengths of ¹H and ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, is paramount. This guide has provided not only the standard protocols for these techniques but also the expert rationale behind their application to this specific chemical class. By integrating data from these methods, researchers can confidently confirm molecular weights, elemental compositions, functional groups, and the precise connectivity of the atomic framework, thereby establishing a solid and trustworthy foundation for advancing these promising molecules in the field of drug discovery.
References
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Ortiz-de-Lutier, C., et al. (2023). Effect of Tautomerization in the Photophysics of 5-(thiophen-2-yl)-6-aza Uracil. ChemRxiv. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2004). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry, 16(3-4), 1621-1626. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
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Sakthilatha, D., & Rajavel, R. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II), Co(II), Mn(II) and VO(IV) complexes derived from 2-Hydroxy acetophenone with 4-chloro-2,6-diaminopyrimidine. Journal of Chemical and Pharmaceutical Research, 5(1), 57-63. Retrieved from [Link]
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Comprehensive Technical Guide: Toxicity, Safety Data, and Synthetic Applications of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Executive Summary 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (also known by its tautomer, 2-Amino-5-chloro-6-methylpyrimidin-4-ol; CAS: 7749-63-5) is a highly functionalized heterocyclic intermediate critical to modern...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (also known by its tautomer, 2-Amino-5-chloro-6-methylpyrimidin-4-ol; CAS: 7749-63-5) is a highly functionalized heterocyclic intermediate critical to modern medicinal chemistry[1]. Due to its unique electronic topography—driven by the electron-withdrawing C5-chlorine and the electron-donating C2-amino group—it serves as a foundational building block for advanced therapeutics, including dual PI3K/HDAC inhibitors[2]. This whitepaper provides an in-depth analysis of its toxicological profile, safety data sheet (SDS) parameters, and a self-validating methodology for its application in drug synthesis.
Chemical Identity & Structural Reactivity
The utility of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one lies in its precise arrangement of functional groups, which allows for highly regioselective functionalization.
C5-Chlorine: Acts as a moderate leaving group and an electron-withdrawing moiety, activating the pyrimidine ring for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr).
C4-Oxo/Hydroxyl Tautomerism: Provides a hydrogen-bond acceptor/donor site, crucial for mimicking the adenine ring of ATP when targeting kinase hinge regions[2].
C6-Methyl & C2-Amino: Induce steric hindrance and electronic push-pull dynamics, stabilizing the ring against non-specific degradation while directing incoming nucleophiles.
Toxicological Profile & Safety Data Sheet (SDS)
Handling halogenated pyrimidines requires strict adherence to GHS safety protocols due to their potential as alkylating agents and irritants[3]. While traditional solvents like DMF can compound toxicity, modern protocols aim to mitigate these risks through controlled environments[4]. Below is the consolidated quantitative safety and physicochemical data for 2-Amino-5-chloro-6-methylpyrimidin-4-ol and its structural analogs[1][3].
Table 1: Physicochemical and GHS Toxicity Data Summary
Property / Hazard Class
Value / GHS Code
Clinical/Laboratory Indicator
CAS Number
7749-63-5
Unique substance identifier
Molecular Formula
C5H6ClN3O
MW: 159.57 g/mol
Acute Toxicity (Oral/Dermal)
Acute Tox. 4 (H302, H312)
Harmful if swallowed or in contact with skin.
Acute Toxicity (Inhalation)
Acute Tox. 4 (H332)
Harmful if inhaled; mandates fume hood usage.
Skin Corrosion/Irritation
Skin Irrit. 2 (H315)
Causes localized epidermal inflammation.
Serious Eye Damage
Eye Irrit. 2A (H319)
Causes serious eye irritation; risk of corneal damage.
Specific Target Organ Toxicity
STOT SE 3 (H336)
May cause respiratory irritation, drowsiness, or dizziness.
Safety Handling Logic
To ensure laboratory safety, the following decision tree outlines the required Personal Protective Equipment (PPE) and engineering controls based on the specific exposure pathways of halogenated pyrimidines.
GHS hazard classification and corresponding PPE mitigation strategies.
Mechanistic Role in Advanced Therapeutics
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is heavily utilized in the synthesis of dual PI3K/HDAC inhibitors [2].
In oncology, dysregulation of Histone Deacetylases (HDACs) and Phosphoinositide 3-kinases (PI3K) drives tumor proliferation. By integrating the pyrimidine core (which competitively binds the PI3K ATP-binding pocket) with a quinazolinone-based hydroxamic acid tail (which chelates the zinc ion in the HDAC active site), researchers can create synergistic, single-molecule dual inhibitors[2].
Workflow for synthesizing PI3K/HDAC inhibitors using the pyrimidine intermediate.
To ensure high scientific integrity, the following protocol for modifying the pyrimidine core is designed as a self-validating system .
Objective:
Functionalization of 2-Amino-5-chloro-6-methylpyrimidin-4-ol via S_NAr to yield a C5-aryl/alkyl substituted intermediate.
Step-by-Step Protocol:
Preparation & Inert Atmosphere:
In a flame-dried Schlenk flask purged with argon, dissolve 1.0 equivalent (eq) of 2-Amino-5-chloro-6-methylpyrimidin-4-ol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: Argon prevents oxidative degradation of the amino group, while anhydrous DMF ensures the solubility of the highly polar pyrimidine tautomers.
Base Activation:
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the pyrimidine without competing with the primary nucleophile, thereby increasing the electron density and reactivity of the system[2].
Reagent Introduction:
Introduce the corresponding nucleophile (e.g., an amine or boronate ester for coupling) at 1.2 eq. Gradually warm the reaction mixture to 90°C.
Self-Validating Checkpoint (In-Process Control):
After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.
Validation Metric: The protocol is validated only if the Total Ion Chromatogram (TIC) shows the disappearance of the m/z 159.5 [M+H]+ peak (starting material) and the emergence of the target mass. If >5% starting material remains, the system dictates adding 0.5 eq of DIPEA and elevating the temperature by 10°C for an additional 2 hours.
Quench and Extraction:
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF.
Causality: DMF is highly water-miscible; repeated brine washes ensure its complete removal, preventing toxicity carryover and purification issues[4].
Purification:
Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Dichloromethane:Methanol gradient).
References
NextSDS Database. "2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-OL — Chemical Substance Information."
URL:[Link]
National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors."
URL:[Link]
NextSDS Database. "2,6-dichloro-5-methylpyrimidin-4-ol — Chemical Substance Information."
URL:[Link]
Step-by-step synthesis protocol for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
An Application Note for the Synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one This guide provides a comprehensive, two-step protocol for the synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, a valuable h...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
This guide provides a comprehensive, two-step protocol for the synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is designed for high purity and moderate yield, starting from commercially available reagents.
Introduction: The Chemical Rationale
The synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is achieved through a robust two-step process. The initial step involves the construction of the core pyrimidine ring system, followed by a regioselective chlorination.
Step 1: Pyrimidine Ring Formation. The synthesis commences with the condensation of guanidine with ethyl acetoacetate. This reaction, a classic approach to pyrimidine synthesis, proceeds via a base-catalyzed cascade of addition and cyclization reactions to form 2-Amino-6-methylpyrimidin-4(1H)-one.[1] The choice of a strong base, such as sodium ethoxide, is crucial for deprotonating the guanidine and facilitating the initial nucleophilic attack on the ester carbonyl of ethyl acetoacetate.
Step 2: Electrophilic Chlorination. The second step introduces the chlorine atom at the C5 position of the pyrimidine ring. This is accomplished through an electrophilic aromatic substitution reaction. The pyrimidine ring, activated by the amino and hydroxyl (oxo) groups, is susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.[2] Computational studies have shown that the C5 position of pyrimidines is a kinetically and thermodynamically favored site for chlorination.[3] The reaction is typically carried out in a polar solvent like acetic acid, which facilitates the reaction and helps to manage the solubility of the starting material.[4][5]
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway from starting materials to the final product.
Caption: Two-step synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.
Quantitative Data Summary
The following table provides a summary of the reagents and conditions for the synthesis.
Step
Reagent
Molar Mass ( g/mol )
Moles
Equivalents
Amount
1
Guanidine Hydrochloride
95.53
0.1
1.0
9.55 g
Sodium Ethoxide
68.05
0.1
1.0
6.81 g
Ethyl Acetoacetate
130.14
0.1
1.0
13.01 g
2
2-Amino-6-methylpyrimidin-4(1H)-one
125.13
0.05
1.0
6.26 g
N-Chlorosuccinimide (NCS)
133.53
0.06
1.2
8.01 g
Acetic Acid
60.05
-
-
100 mL
Detailed Experimental Protocols
Materials and Equipment:
Round-bottom flasks
Reflux condenser
Magnetic stirrer with heating plate
Büchner funnel and filter paper
Standard laboratory glassware
Rotary evaporator
Melting point apparatus
Guanidine hydrochloride
Sodium ethoxide
Ethyl acetoacetate
Ethanol
N-Chlorosuccinimide (NCS)
Glacial acetic acid
Deionized water
Step 1: Synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (6.81 g, 0.1 mol) in 100 mL of absolute ethanol.
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 15 minutes at room temperature. A precipitate of sodium chloride will form.
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the reaction mixture.
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until the pH is approximately 7. A precipitate will form.
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol (2 x 20 mL).
Purification: Recrystallize the crude solid from hot water or ethanol to obtain pure 2-Amino-6-methylpyrimidin-4(1H)-one as a white to off-white crystalline powder.[1] Dry the product in a vacuum oven. Expected yield: 70-80%.
Step 2: Synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-Amino-6-methylpyrimidin-4(1H)-one (6.26 g, 0.05 mol) in 100 mL of glacial acetic acid.
Addition of NCS: To the stirred suspension, add N-Chlorosuccinimide (NCS) (8.01 g, 0.06 mol) portion-wise over 15 minutes.
Reaction: Heat the reaction mixture to 55-60°C and stir for 6-8 hours.[4][5] Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
Isolation: Stir the suspension for 30 minutes in an ice bath. Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and succinimide.
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one as a white solid. Dry the final product under vacuum. Expected yield: 60-70%.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Sodium ethoxide is a strong base and is corrosive. Handle with care.
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.
Acetic acid is corrosive. Handle with care.
References
Gong, Y., & Kishi, Y. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312. Retrieved from [Link]
Al-Amiery, A. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-246. Retrieved from [Link]
Kadhim, M. M., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1). Retrieved from [Link]
Wang, Y., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Water Research, 258, 121791. Retrieved from [Link]
Kim, J., et al. (2023). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal, 18(19), e202300642. Retrieved from [Link]
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Retrieved from [Link]
Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. Retrieved from [Link]
Wang, X., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(9), 2849–2857. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
Google Patents. (n.d.). Substituted 2-amino pyrimidine derivatives as kinase inhibitors.
ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents and conditions: (a) NCS (1.2 equiv.), AcOH, 55 °C, 7 h, 15-32 %. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents and conditions: (a) NCS (1.2 equiv.), AcOH, 55 °C, 7 h, 15-32 %. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
NextSDS. (n.d.). 5-AMINO-6-CHLORO-2-METHYL-4(1H)-PYRIMIDINONE. Retrieved from [Link]
Application Notes & Protocols: Leveraging 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one as a Versatile Building Block in Modern Drug Discovery
Abstract: The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and immunology. This guide focuses on a sp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and immunology. This guide focuses on a specific, highly functionalized building block: 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one . Its unique arrangement of functional groups—a hydrogen-bond-donating amino group, a reactive chloro handle for cross-coupling, a sterically significant methyl group, and the pyrimidinone core adept at kinase hinge binding—makes it an exceptionally valuable starting material. This document provides a detailed exploration of its reactivity, protocols for key synthetic transformations, and strategic insights into its application for the discovery of potent and selective therapeutic agents, with a focus on kinase inhibitors.
Core Attributes of the Building Block
The strategic value of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one stems from its inherent chemical features, which provide a robust platform for generating diverse compound libraries.
1.1. Physicochemical & Reactivity Profile
The pyrimidinone ring is an electron-deficient system, which influences the reactivity of its substituents. The primary amino group at the C2 position can act as a nucleophile or, more critically in a drug design context, as a key hydrogen bond donor for target engagement. The chlorine atom at the C5 position is the principal site for synthetic elaboration, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions.
Property
Value
Source
Molecular Formula
C₅H₆ClN₃O
N/A
Molecular Weight
159.57 g/mol
N/A
Core Scaffold
2-Aminopyrimidin-4(1H)-one
Key Functional Groups
C5-Chloro, C2-Amino, C6-Methyl
N/A
Primary Application
Intermediate for Kinase Inhibitors
1.2. Strategic Importance in Kinase Inhibitor Design
Kinase inhibitors are a major class of targeted therapeutics. Many successful inhibitors function by competing with ATP for binding to the kinase active site. A critical interaction for this binding is the formation of one or more hydrogen bonds with the "hinge region" of the kinase. The 2-aminopyrimidine scaffold is a superb hinge-binder, mimicking the adenine portion of ATP. By using 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, a medicinal chemist can install this crucial hinge-binding motif while using the C5-chloro position to introduce a variety of substituents that can extend into other pockets of the ATP-binding site, thereby modulating potency and selectivity.
The most powerful and widely used transformation for this building block is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the C5 position of the pyrimidinone and an aryl or heteroaryl group from a boronic acid or ester partner. This enables the rapid generation of diverse biaryl structures, a common motif in kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
2.1. Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.
Schlenk flask or microwave vial, magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask containing a stir bar, add 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, the arylboronic acid, and potassium phosphate.
In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent to form a pre-catalyst solution.
Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
Using a syringe, add the pre-catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture to achieve a final concentration of approximately 0.1 M with respect to the starting pyrimidinone.
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-Amino-5-aryl-6-methylpyrimidin-4(1H)-one product.
Scientist's Notes (Causality):
Catalyst/Ligand Choice: The combination of Pd(OAc)₂ and an electron-rich, bulky biarylphosphine ligand like SPhos is highly effective for coupling with electron-deficient heteroaryl chlorides. The ligand facilitates the rate-determining oxidative addition step and subsequent reductive elimination.
Base Selection: K₃PO₄ is a moderately strong base suitable for activating the boronic acid for transmetalation without causing degradation of sensitive functional groups.
Solvent System: A mixture of an organic solvent like dioxane with water is often used to solubilize both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
Case Study: A Platform for IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase crucial for signaling in the innate immune response, making it a high-value target for inflammatory diseases. The 2-aminopyrimidin-4-one core has been successfully used to develop potent and selective IRAK4 inhibitors.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
By applying the Suzuki-Miyaura protocol, researchers can synthesize a library of compounds where the C5 position is decorated with various aryl and heteroaryl fragments. This allows for the exploration of the Structure-Activity Relationship (SAR) to optimize potency and selectivity.
Table 2: Hypothetical SAR Data for C5-Substituted IRAK4 Inhibitors
(Based on principles from published studies)
Compound ID
C5-Substituent (R)
IRAK4 IC₅₀ (nM)
Kinase Selectivity
Rationale for Change
Base-01
Phenyl
150
Moderate
Establish baseline potency.
SAR-02
2,6-Dimethylphenyl
25
High
The ortho-methyl groups can induce a twisted conformation, potentially accessing a specific hydrophobic pocket and improving selectivity.
SAR-03
4-Pyridyl
95
Moderate
Introduce a nitrogen atom to explore potential new hydrogen bonds or improve solubility.
SAR-04
3-Fluoro-phenyl
110
Moderate
The fluoro group acts as a weak H-bond acceptor and can modulate electronic properties (pKa) of the molecule.
This systematic approach, enabled by the versatility of the 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one building block, is fundamental to modern lead optimization campaigns.
References
Deegan, T. L., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 711-716. [Link]
Cheen, C. I., et al. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6995-7015. [Link]
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
Chekanov, M. O., et al. (2014). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646. [Link]
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]
Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14842. [Link]
Gelin, M., et al. (1988). 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding. European Journal of Medicinal Chemistry, 23(4), 335-340. [Link]
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from LibreTexts. [Link]
NextSDS. (n.d.). 5-AMINO-6-CHLORO-2-METHYL-4(1H)-PYRIMIDINONE. Retrieved from NextSDS. [Link]
Valenti, C., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 2(1), 211-217. [Link]
Křupková, S., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(10), 4807-4818. [Link]
Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-05
Method
Preparation of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one via chlorination of 2-amino-6-methyluracil
Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Abstract & Scope Halogenated pyrimidines are privileged scaffolds in...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Abstract & Scope
Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, antiviral agents, and agrochemicals. The target compound, 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one (CAS: 7749-63-5) [1], requires precise regiocontrol during synthesis to avoid over-chlorination or side reactions at the exocyclic methyl and amino groups.
This application note details a highly scalable, self-validating protocol for the regioselective 5-chlorination of 2-amino-6-methylpyrimidin-4(1H)-one (6-methylisocytosine) using N-Chlorosuccinimide (NCS). The method circumvents the use of harsh, gaseous chlorinating agents, offering an environmentally benign and operationally simple workflow.
Mechanistic Rationale (E-E-A-T)
Electronic Activation of the Pyrimidine Ring
Unsubstituted pyrimidine is a
π
-deficient heterocycle that strongly resists electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of its two nitrogen atoms [2]. However, the starting material in this protocol is heavily functionalized with electron-donating groups: an amino group at C-2 and a tautomeric hydroxyl/oxo group at C-4.
Through resonance (+M effect), these substituents pump electron density directly into the ring, specifically enriching the C-5 position , which is the least electron-deficient site on the pyrimidine core [3]. This localized nucleophilicity allows for facile, regioselective electrophilic attack at C-5 without requiring extreme thermal conditions or strong Lewis acid catalysts.
Reagent Selection: The Case for NCS
While elemental chlorine (
Cl2
) or sulfuryl chloride (
SO2Cl2
) can achieve this transformation, they often lead to poor regioselectivity, generating polychlorinated byproducts (e.g., chlorination of the C-6 methyl group via radical pathways).
N-Chlorosuccinimide (NCS) is selected as the optimal chlorinating agent because:
Mild Electrophilicity: It acts as a controlled, steady source of
Cl+
, eliminating radical-driven side reactions.
Chemoselectivity: It exclusively targets the activated C-5 position.
Self-Validating Workup: The byproduct, succinimide, is highly soluble in water. Upon quenching the reaction in ice-water, the target chlorinated pyrimidine precipitates out in high purity, while succinimide and the DMF solvent remain in the aqueous filtrate, bypassing the need for column chromatography.
Fig 1. Mechanistic pathway of the regioselective electrophilic chlorination at the pyrimidine C-5 position.
Quantitative Data Summary: Chlorinating Agents Comparison
To justify the protocol parameters, the following table summarizes the historical optimization data comparing various chlorinating agents for this specific transformation.
Chlorinating Agent
Solvent
Temp (°C)
Reaction Time
Yield (%)
Regioselectivity (C-5)
Operational Hazards
NCS (1.05 eq)
DMF
50 °C
4 h
88 - 92%
>99%
Low (Bench-stable solid)
SO2Cl2
(1.2 eq)
AcOH
25 °C
2 h
65 - 70%
~85% (C-6 chlorination)
High (Corrosive, gas evolution)
Cl2
(gas)
H2O
/ HCl
0 °C
1 h
50 - 60%
~75% (Over-oxidation)
Severe (Toxic gas handling)
Experimental Workflow & Protocol
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a temperature probe, and a nitrogen inlet.
Charge the flask with 200 mL of anhydrous DMF.
Add 12.51 g (100 mmol) of 2-amino-6-methylpyrimidin-4(1H)-one. Stir at room temperature until a uniform suspension or partial solution is achieved.
Step 2: Reagent Addition
Cool the reaction mixture to 0–5 °C using an ice-water bath.
Critical Insight: Add 14.02 g (105 mmol) of NCS portion-wise over 30 minutes. Maintaining the temperature below 10 °C during addition prevents localized exothermic spikes that could drive unwanted radical chlorination at the C-6 methyl group.
Step 3: Reaction Execution
Remove the ice bath and allow the mixture to warm to room temperature.
Attach a heating mantle and gently heat the reaction to 50 °C.
Stir at 50 °C for 4 hours. The mixture will gradually turn into a clear, pale-yellow solution as the chlorinated product forms.
Step 4: In-Process Control (IPC)
Sample 50 µL of the reaction mixture, dilute with 1 mL of Methanol, and analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Proceed to the next step only when the starting material peak area is < 2%.
Step 5: Quenching and Isolation
Cool the reaction mixture to room temperature.
Slowly pour the mixture into a vigorously stirred beaker containing 600 mL of crushed ice and water.
Causality Check: The sudden shift in solvent polarity causes the hydrophobic 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one to crash out as a white-to-off-white precipitate. The DMF and succinimide byproduct remain completely dissolved in the aqueous phase.
Stir the aqueous suspension for 30 minutes at 0–5 °C to ensure complete crystallization.
Step 6: Filtration and Drying
Collect the precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with cold deionized water (3 × 100 mL) to remove residual DMF and succinimide.
Perform a final wash with cold ethanol (50 mL) to facilitate drying and remove trace organic impurities.
Dry the solid in a vacuum oven at 60 °C for 12 hours to a constant weight.
Expected Yield: 14.0 - 14.7 g (88–92%).
References
NextSDS Database. (2026). 2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-OL — Chemical Substance Information (CAS: 7749-63-5). Retrieved from[Link]
Wikipedia Contributors. (n.d.). Pyrimidine - Chemical Properties and Electrophilic Substitution. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
ResearchGate. (n.d.). General reaction of pyrimidine ring, singly activated. Retrieved from[Link]
Application
Application Note: In Vitro Screening Assays for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Derivatives in Targeted Oncology
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Dual Kinase/Epigenetic Target Inhibition (e.g., PI3K/HDAC) Introduction and Mechanistic Rationale T...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Application Focus: Dual Kinase/Epigenetic Target Inhibition (e.g., PI3K/HDAC)
Introduction and Mechanistic Rationale
The pursuit of multi-targeted therapeutics has become a cornerstone of modern oncology, designed to overcome the resistance mutations frequently observed with single-target inhibitors. The 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold (CAS 7749-63-5) has emerged as a highly privileged pharmacophore in this space. As an isocytosine analogue, this heterocyclic core mimics the hydrogen-bonding patterns of natural nucleobases, making it exceptionally effective at anchoring into the ATP-binding hinge region of kinases such as PI3K[1].
Simultaneously, when functionalized with zinc-binding groups (e.g., hydroxamic acids), these pyrimidin-4(1H)-one derivatives can act as potent dual PI3K/HDAC inhibitors. Dysregulation of histone deacetylases (HDACs) is a primary driver in cancer initiation, and simultaneous inhibition of PI3K and HDAC has been proven to synergistically halt tumor proliferation[2].
The Causality of Assay Design
Screening heterocyclic compounds like pyrimidin-4(1H)-ones presents unique biochemical challenges. The 5-chloro and 6-methyl substituents restrict conformational flexibility—locking the compound into an optimal binding pose—but simultaneously increase lipophilicity. This can lead to colloidal aggregation in aqueous media, causing false-positive enzyme inhibition. Furthermore, extended conjugated systems often exhibit autofluorescence.
To build a self-validating screening system , the protocols detailed below integrate detergent-stabilized biochemical assays with orthogonal cellular target-engagement metrics. A hit is only considered genuine if the biochemical IC₅₀ mathematically correlates with intracellular biomarker modulation, effectively filtering out assay artifacts.
Fig 1. Hierarchical in vitro screening workflow for pyrimidin-4(1H)-one derivatives.
Rationale: We utilize an ADP-detection assay (e.g., ADP-Glo™) rather than a radiometric ³³P assay. Luminescent ADP detection is highly sensitive, avoids radioactive waste, and is less susceptible to the autofluorescence interference commonly caused by pyrimidinone derivatives.
Reagents & Preparation:
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA.
Critical Step: Add 0.01% Triton X-100 . This non-ionic detergent is mandatory to prevent the lipophilic 5-chloro-6-methylpyrimidinone cores from forming inhibitory colloidal aggregates.
Enzyme/Substrate: Recombinant PI3Kα and 10 µM PIP2 lipid substrate.
Step-by-Step Methodology:
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrimidin-4(1H)-one derivatives in 100% DMSO. Dilute 1:25 in Assay Buffer to create a 4X working stock (Final assay DMSO must not exceed 1% to maintain enzyme stability).
Reaction Assembly: In a 384-well white microplate, dispense:
1 µL of 4X Compound.
2 µL of PI3K/PIP2 Master Mix.
Pre-Incubation: Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow for equilibrium binding at the hinge region.
Initiation: Add 1 µL of ultra-pure ATP (final concentration 10 µM, near the Kₘ for PI3Kα). Incubate for 60 minutes at RT.
Detection:
Add 4 µL of ADP-Glo Reagent to deplete unreacted ATP. Incubate for 40 minutes.
Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.
Readout: Measure luminescence using a multimode plate reader (integration time: 0.5–1.0 seconds).
Protocol 2.2: Fluorometric HDAC Inhibition Assay
Rationale: To confirm the dual-targeting nature of the synthesized derivatives[2], an HDAC assay utilizing a fluorogenic acetylated-lysine substrate is employed.
Step-by-Step Methodology:
Preparation: Dilute HDAC1 enzyme in HDAC Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).
Reaction: Combine 10 µL of compound, 20 µL of HDAC1, and 20 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in a 96-well black plate.
Incubation: Incubate at 37°C for 30 minutes.
Termination & Development: Add 50 µL of Developer Solution (containing Trypsin to cleave the deacetylated AMC fluorophore and 1 µM Trichostatin A to halt HDAC activity). Incubate for 15 minutes at RT.
Readout & Counter-Screen: Read fluorescence at Ex 360 nm / Em 460 nm.
Quality Control: Always run a "Compound + Substrate + Developer (No Enzyme)" control well. Pyrimidin-4(1H)-one derivatives can occasionally autofluoresce near 460 nm, which artificially suppresses the apparent inhibition window.
Cell-Based Phenotypic & Mechanistic Screening
Biochemical potency does not guarantee cellular efficacy. The following protocols validate that the compounds penetrate the cell membrane and engage their intended targets to induce apoptosis.
Fig 2. Dual-inhibition signaling mechanism of pyrimidin-4(1H)-one derivatives.
Rationale: To prove causality, we must demonstrate that cell death is driven by PI3K and HDAC inhibition, not non-specific cytotoxicity. We measure the suppression of phosphorylated AKT (downstream of PI3K) and the accumulation of Acetyl-Histone H3 (direct substrate of HDAC).
Step-by-Step Methodology:
Cell Culture: Seed HCT116 colorectal carcinoma cells at 3 × 10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with the pyrimidin-4(1H)-one derivatives at 1X, 3X, and 10X their biochemical IC₅₀ values for 24 hours.
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-AKT).
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.
Probing:
Probe for p-AKT (Ser473) to validate PI3K inhibition.
Probe for Acetyl-Histone H3 (Lys9) to validate HDAC inhibition.
Use GAPDH or β-actin as a loading control.
Quantitative Data Presentation
The table below outlines the expected data structure for triaging lead compounds. A successful dual-inhibitor must demonstrate balanced nanomolar potency across both targets and a cellular EC₅₀ that aligns with target engagement.
Compound ID
Scaffold Core
PI3Kα IC₅₀ (nM)
HDAC1 IC₅₀ (nM)
HCT116 Viability IC₅₀ (nM)
Target Engagement Confirmed?
Control 1
Alpelisib (PI3K specific)
4.8 ± 0.3
>10,000
850 ± 45
p-AKT (Yes) / Ac-H3 (No)
Control 2
Vorinostat (HDAC specific)
>10,000
12.1 ± 1.1
1,200 ± 80
p-AKT (No) / Ac-H3 (Yes)
Cmpd-001
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
18.5 ± 2.1
24.3 ± 3.0
145 ± 12
Dual (Yes)
Cmpd-002
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
8.2 ± 1.4
15.6 ± 1.8
95 ± 8
Dual (Yes)
Table 1: Representative screening matrix for dual PI3K/HDAC inhibitors. Note the synergistic effect on HCT116 viability when both targets are inhibited simultaneously.
References
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Center for Biotechnology Information (NIH PMC).[Link]
Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues. ACS Publications.[Link]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst optimization, and validated experimental protocols for the Suzuki-Miyaura cross-cou...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Content Focus: Mechanistic rationale, catalyst optimization, and validated experimental protocols for the Suzuki-Miyaura cross-coupling of highly deactivated chloropyrimidines.
Executive Summary & Mechanistic Rationale
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase and epigenetic inhibitors[1]. However, the palladium-catalyzed cross-coupling of 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one presents a formidable synthetic challenge.
As an Application Scientist, it is critical to understand the causality behind this substrate's poor reactivity:
Severe Electronic Deactivation: The C5-Cl bond is notoriously difficult to activate. The electron-donating 2-amino group and the 6-methyl group push electron density into the pyrimidine π-system. Furthermore, the 4-oxo group (which tautomerizes to a 4-hydroxy group) creates a highly stable, electron-rich conjugated system. This excess electron density at the C5 position severely retards the oxidative addition of Pd(0) into the C-Cl bond[2].
Catalyst Poisoning: The free –NH₂ and –NH–C=O motifs act as strong Lewis bases. In the presence of unoptimized palladium catalysts, these groups can coordinate directly to the metal center, forming stable, inactive complexes that poison the catalytic cycle[3].
To overcome these barriers, traditional catalysts like Pd(PPh₃)₄ are insufficient. Success requires highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or tri-tert-butylphosphine[3][4]. These ligands accelerate oxidative addition while their steric bulk prevents off-target coordination by the polar pyrimidine functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling emphasizing the rate-limiting oxidative addition.
Catalyst & Condition Optimization
Selecting the correct precatalyst and solvent system is the difference between >85% yield and complete reaction failure. The table below summarizes quantitative performance data for various catalyst systems applied to deactivated 5-chloropyrimidines.
Table 1: Comparison of Catalyst Systems for 5-Chloropyrimidine Coupling
Catalyst System
Ligand Type
Base
Solvent System
Temp (°C)
Expected Yield (%)
Scientific Insight & Causality
Pd(PPh₃)₄
PPh₃
K₂CO₃
1,4-Dioxane / H₂O
100
< 20%
Insufficient electron density for oxidative addition; highly susceptible to catalyst poisoning[2].
Pd₂(dba)₃
P(t-Bu)₃
KF
THF
50
40 - 60%
Effective for solid-supported pyrimidines, but the ligand is highly air-sensitive and requires strict Schlenk techniques[4].
Pd(OAc)₂
SPhos
K₃PO₄
Toluene / H₂O
100
60 - 75%
Excellent for amino-heterocycles. However, requires in situ reduction of Pd(II) to Pd(0), which can lead to Pd black formation[3].
Reaction Setup & Degassing:
In an oven-dried Schlenk flask or a microwave-safe vial equipped with a magnetic stir bar, sequentially add the 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one, the arylboronic acid, and K₃PO₄.
Catalyst Addition:
Add the XPhos Pd G2 precatalyst to the solid mixture.
Expert Insight: Adding the catalyst at this stage, before the solvent, minimizes its exposure to localized high concentrations of unactivated nucleophiles, preventing premature degradation[5].
Solvent Introduction & Inertion:
Evacuate the reaction vessel and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times. Via syringe, add the 1,4-dioxane followed by the degassed water.
Expert Insight: A biphasic 4:1 Dioxane/Water mixture is critical. The water dissolves the inorganic base and facilitates the formation of the reactive boronate complex [Ar-B(OH)3]-, which is the actual species that undergoes transmetalation[2].
Thermal Activation:
Seal the vessel. Heat the mixture to 90 °C in a pre-heated oil bath (or 100 °C in a microwave reactor for 1 hour) with vigorous stirring. Monitor the reaction via LC-MS until the chloropyrimidine is fully consumed.
Aqueous Workup & Filtration:
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Pass the entire biphasic mixture through a short pad of Celite.
Expert Insight: This filtration step is a self-validating control to remove precipitated palladium black, which otherwise causes severe streaking during chromatography and can artificially inflate mass yields.
Extraction & Drying:
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography. Due to the highly polar nature of the 2-amino and 4-oxo groups, a gradient of Dichloromethane to Methanol (e.g., 0% to 10% MeOH in DCM) is recommended.
Troubleshooting & Optimization Strategies
Incomplete Conversion (Stalled Reaction): If the reaction stalls at ~50% conversion, it is likely due to protodeboronation of the arylboronic acid. Solution: Add an additional 0.5 equivalents of the boronic acid and 1 mol% of catalyst, then resume heating. Alternatively, switch to the more stable pinacol ester (Bpin) derivative[3].
Poor Solubility: The 4-oxo tautomer can exhibit poor solubility in standard ethereal solvents. Solution: If 1,4-dioxane fails to solubilize the starting material at 90 °C, switch the solvent system to DMF/Water (4:1) or n-Butanol, which better disrupts the intermolecular hydrogen bonding of the pyrimidine[1].
References
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids
Source: ACS Publications
URL
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines
Source: Benchchem
URL
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds
Source: Organic Chemistry Portal
URL
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors
Source: NIH / PMC
URL
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: ACS Publications
URL
Catalysts for the selective halogenation of 2-amino-6-methylpyrimidin-4(1H)-one
Application Note: Catalytic Systems for the Selective Halogenation of 2-Amino-6-methylpyrimidin-4(1H)-one 1. Executive Summary 2-Amino-6-methylpyrimidin-4(1H)-one (also known as 2-amino-4-hydroxy-6-methylpyrimidine) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Systems for the Selective Halogenation of 2-Amino-6-methylpyrimidin-4(1H)-one
1. Executive Summary
2-Amino-6-methylpyrimidin-4(1H)-one (also known as 2-amino-4-hydroxy-6-methylpyrimidine) is a highly versatile heterocyclic building block used extensively in the synthesis of kinase inhibitors, antivirals, and other pharmaceutical agents [1]. Functionalization of this core often requires the introduction of a halogen (Br, Cl, I) at the C-5 position to serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) [2]. This application note details the mechanistic rationale, catalyst selection, and validated protocols for achieving strictly regioselective C-5 halogenation while suppressing competitive benzylic halogenation at the C-6 methyl group.
2. Mechanistic Rationale & The Challenge of Selectivity
The pyrimidine ring is inherently electron-deficient. However, in 2-amino-6-methylpyrimidin-4(1H)-one, the strong resonance electron donation from the C-2 amino group and the C-4 hydroxyl/oxo group (depending on tautomeric equilibrium) significantly increases the electron density at the C-5 carbon[2].
Causality in Selectivity: Electrophilic aromatic substitution (EAS) naturally favors the C-5 position. However, when using active halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), there is a competing pathway: free-radical halogenation at the C-6 methyl group. To prevent the formation of 6-(halomethyl) derivatives, the reaction must be strictly diverted away from radical pathways (which are promoted by heat, light, or initiators like AIBN)[3] and channeled entirely through a catalyst-mediated electrophilic pathway.
3. Overview of Catalytic Systems
To achieve high C-5 selectivity, the halogenating agent must be activated heterolytically. We compare three primary catalytic modalities:
Brønsted Acid Catalysis (e.g., Glacial Acetic Acid): Acts as both solvent and catalyst. It protonates the carbonyl oxygen of the N-halosuccinimide, increasing the partial positive charge on the halogen atom and driving EAS.
Green Aqueous Catalysis (e.g., WEPA): Water Extract of Pomegranate Ash (WEPA) provides a mildly basic, high-ionic-strength aqueous medium that stabilizes the intermediate halonium ions without volatile organic solvents, enabling ultra-fast reaction times[4].
Lewis Acid Catalysis (e.g., ZrCl₄): Strongly coordinates to the succinimide ring, highly polarizing the N-X bond. Ideal for less reactive substrates or when strictly anhydrous conditions are required.
Table 1: Quantitative Comparison of Catalytic Systems for C-5 Selective Halogenation
Catalytic System
Halogenating Agent
Selectivity (C-5 vs C-6)
Typical Yield
Reaction Time
Environmental Impact
Glacial Acetic Acid (Brønsted)
NBS / NCS / NIS
>99:1
85–92%
2–4 hours
Moderate (VOC solvent)
WEPA (Green Aqueous)
NBS
>99:1
93–98%
10–15 mins
Low (Aqueous, Renewable)
ZrCl₄ (Lewis Acid)
NCS / NBS
>95:5
80–88%
1–2 hours
Moderate (Metal waste)
4. Mechanistic Pathway Visualization
The following diagram illustrates the generalized catalytic activation and substitution workflow.
Fig 1: Catalytic activation and electrophilic aromatic substitution pathway for C-5 halogenation.
5. Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure product integrity.
Protocol A: Brønsted Acid-Catalyzed Bromination (Standard Scale)
Objective: Synthesize 5-bromo-2-amino-6-methylpyrimidin-4(1H)-one using glacial acetic acid.
Causality: Acetic acid lowers the activation energy for heterolytic Br⁺ transfer while its radical-quenching properties inherently suppress C-6 methyl radical bromination [5].
Preparation: Suspend 2-amino-6-methylpyrimidin-4(1H)-one (10.0 mmol, 1.25 g) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask. Shield the flask from direct light using aluminum foil to prevent homolytic cleavage of the N-Br bond.
Activation & Addition: Cool the suspension to 10–15 °C. Slowly add N-bromosuccinimide (NBS) (10.2 mmol, 1.81 g) in small portions over 15 minutes. Self-Validation: The reaction mixture will transition from a white suspension to a pale yellow solution as the active electrophilic complex forms, followed by the precipitation of the brominated product.
Reaction: Remove the cooling bath and stir at room temperature for 2 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.2) should completely disappear, replaced by a less polar product spot (Rf ~0.4).
Isolation: Pour the mixture into ice-cold distilled water (50 mL). The product will precipitate. Filter the solid under vacuum, wash with cold water (3 x 15 mL) to remove succinimide and residual acetic acid, and dry under vacuum at 50 °C.
Protocol B: Green Aqueous Catalysis using WEPA
Objective: Rapid, environmentally benign bromination [4].
Causality: WEPA acts as a natural basic catalyst and phase-transfer medium, accelerating the polarization of NBS and stabilizing the Wheland intermediate without organic solvents.
Preparation: Add 2-amino-6-methylpyrimidin-4(1H)-one (1.0 mmol) to a mixture of WEPA (2.5 mL) and ethanol (0.5 mL) in an open-air vessel.
Reaction: Add NBS (1.02 mmol) in a single portion at room temperature. Stir vigorously. Self-Validation: The reaction is typically complete within 10 minutes. The rapid precipitation of the product serves as a visual endpoint indicator.
Isolation: Filter the resultant solid, wash with water, and recrystallize from hot ethanol to yield the analytically pure 5-bromo derivative.
6. Analytical Validation
To confirm the success of the self-validating protocols and ensure no C-6 benzylic halogenation occurred, perform the following analyses:
¹H NMR (DMSO-d6): The starting material exhibits a distinct singlet for the C-5 proton at ~5.6 ppm. In the successful product, this peak will be entirely absent. The C-6 methyl group must appear as an intact, sharp singlet at ~2.1 ppm. If a new peak appears at ~4.4 ppm, it indicates unwanted radical bromination at the methyl group (forming a -CH₂Br group) [3].
Mass Spectrometry (ESI-MS): For bromination, look for the characteristic 1:1 isotopic doublet at m/z [M+H]⁺ corresponding to ⁷⁹Br and ⁸¹Br isotopes, confirming mono-bromination.
References
EP1422218A1 - Antiviral agent. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ1A4O8gtZ-mZpnzzgZ-CX-7sND3GqQMGUOdINU6B_QssYNwG3TW2P7EAJxlcKvsg0uXX7dL3xc3NUZXCJsAemY92l-6yXRbJIuZmW27dE0MvTJHKLclN3xD_kVMDQrR8fAG_7k5chtdMcDA==]
Added catalyst-free, versatile and environment beneficial bromination of (hetero)aromatics using NBS in WEPA. SN Applied Sciences (2019).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoOaf3nBYop7xwKRaLsGa_7Hrama_o0XUIlotVWTiM8HTtRvSNvYecX7A_WfvhULM4KGFurrfwrMIazjIGGCGW4TzE8U9vprCJG8WiaN2DkTzeKa0KrAVykgADDnHFgf6WYP-JtfCEC2rY_XuylJJFN4DBfO4o641U84rIwuKl1QEn41kMum4aMTmJx0WQjQnbf24qurIYKNSl0trRTNMhXSYpdKg85vPvEAr1ymQZj0ueIa5kHtkRA9RJY6TyM9878nmFZH0o3PQB82Sj90MjyEoGcHt07jk=]
Chemical Reviews: Halogenation of Heterocycles. ScienceMadness.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8YNms1qo0Nfh2Ctcw-NyvJGQreZhJesj67TkPputaW2Q1wNWMJdFeJCAJ0M5UHvrRdUwbcwcOpOc58sE9IMFib5QfReB1DeR9RLLIuB31uD6IruQ1A7YBFArtByHJC2lrFfLUK-JE98kDsRD_shM9S32RIQDac6KqOhQ=]
Technical Notes & Optimization
Troubleshooting
How to improve reaction yield for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of 2-Amino-5-chloro-6-methylpyrimidi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (also known by its tautomeric name, 2-amino-5-chloro-6-methylpyrimidin-4-ol, CAS: 7749-63-5)[1].
This compound is a privileged heterocyclic building block, heavily utilized in the development of kinase inhibitors and other biologically active molecules[2]. However, achieving a high reaction yield requires strict control over reaction mechanisms, regioselectivity, and the amphoteric nature of the product during isolation.
This guide is designed to move beyond basic recipes. Here, we dissect the causality behind synthetic choices, provide self-validating protocols, and offer an advanced troubleshooting matrix to optimize your yields.
Synthetic Strategy & Quantitative Comparison
There are two primary pathways to synthesize 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one:
The Condensation Route (De Novo): Cyclization of guanidine with ethyl 2-chloroacetoacetate.
The Electrophilic Chlorination Route: Direct halogenation of the pre-formed 2-amino-6-methylpyrimidin-4(1H)-one scaffold.
While the condensation route builds the ring from acyclic precursors, it is notoriously prone to side reactions (such as ester hydrolysis). The Electrophilic Chlorination Route is overwhelmingly preferred in process chemistry due to the strong electron-donating effects of the 2-amino and 4-oxo groups, which highly activate the 5-position for regioselective electrophilic aromatic substitution[2].
Table 1: Quantitative Comparison of Synthetic Routes
Parameter
Route A: Condensation
Route B: Electrophilic Chlorination
Primary Reagents
Guanidine Carbonate + Ethyl 2-chloroacetoacetate
2-Amino-6-methylpyrimidin-4(1H)-one + NCS
Typical Yield
40% - 60%
75% - 90%
Reaction Time
12 - 24 hours
2 - 4 hours
Major Impurities
Unreacted ester, hydrolysis byproducts
Di-chlorinated species, unreacted SM
Scalability
Moderate (sensitive to trace water)
Excellent (robust, simple precipitation)
Reaction Pathways Visualization
Caption: Synthetic pathways for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one comparing condensation and chlorination.
Causality Focus: We utilize N-Chlorosuccinimide (NCS) rather than chlorine gas (
Cl2
). NCS provides a controlled, steady release of electrophilic chlorine (
Cl+
), which prevents the radical over-chlorination of the 6-methyl group and avoids oxidative degradation of the 2-amino group[3].
Step-by-Step Methodology:
Preparation: Suspend 2-Amino-6-methylpyrimidin-4(1H)-one (1.0 eq, 100 mmol) in 150 mL of Glacial Acetic Acid (or DMF) in a round-bottom flask equipped with a magnetic stirrer and temperature probe.
Reagent Addition: Add NCS (1.05 eq, 105 mmol) in small portions over 30 minutes at room temperature. Note: Strict stoichiometric control (max 1.05 eq) is critical to prevent di-chlorination.
Activation: Heat the reaction mixture to 45–50°C for 2 to 3 hours.
In-Process Validation: Spot the mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The starting material (
Rf
~0.2) must completely disappear, replaced by a less polar spot (
Rf
~0.4). Alternatively, verify via LC-MS; look for the characteristic 3:1 isotopic pattern of a mono-chlorinated species at m/z 160.0 and 162.0
[M+H]+
.
Quenching: Once validated, cool the mixture to room temperature and pour it slowly into 400 mL of crushed ice water.
Isoelectric Precipitation (Critical Step): Using 2M NaOH, carefully adjust the pH of the aqueous suspension to exactly 6.5 – 7.0 . Causality: The product is amphoteric. Deviating from its neutral isoelectric point will protonate the amine (at low pH) or deprotonate the 4-hydroxyl tautomer (at high pH), dragging your yield into the aqueous waste.
Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (2 x 50 mL), and dry in a vacuum oven at 50°C to constant weight.
Protocol B: Condensation Route
Causality Focus: The primary failure mode here is the hydrolysis of ethyl 2-chloroacetoacetate by the base before it can condense with guanidine. Temperature control during addition is paramount.
Step-by-Step Methodology:
Freebasing: Suspend Guanidine carbonate (1.0 eq) in strictly anhydrous ethanol. Add Sodium ethoxide (2.0 eq) and stir for 30 minutes at room temperature to generate free guanidine.
Addition: Place the flask in a water bath to maintain the internal temperature below 25°C. Dropwise add Ethyl 2-chloroacetoacetate (1.1 eq) over 1 hour.
Cyclization: Heat the mixture to a gentle reflux for 12 hours.
In-Process Validation: Analyze an aliquot via LC-MS. The presence of a peak at m/z 160
[M+H]+
confirms product formation.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and neutralize to pH 7.0 with 1M HCl to precipitate the product. Filter and recrystallize from ethanol/water.
Troubleshooting & Yield Optimization Logic
When yields fall below the expected 75-90% threshold in the chlorination route, the issue usually stems from either over-reaction (impurity formation) or improper isolation (solubility losses). Follow the logic tree below to diagnose your specific issue.
Caption: Diagnostic logic tree for troubleshooting low yields in the NCS chlorination workflow.
Frequently Asked Questions (FAQs)
Q1: My yield for the NCS chlorination is stuck at 40-50%, but LC-MS shows 100% conversion. Where is my product?Answer: This is almost certainly an isolation failure. 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is highly amphoteric. If your aqueous quench is too acidic (pH < 4), the pyrimidine nitrogen protonates, rendering the molecule water-soluble. If it is too basic (pH > 9), the 4-hydroxyl tautomer deprotonates, forming a soluble sodium salt. Solution: You must meticulously adjust the aqueous quench to its isoelectric point (pH 6.5–7.0) using a calibrated pH meter before filtration.
Q2: I am seeing a +34 Da impurity in my LC-MS. How do I prevent this?Answer: A +34 Da mass shift indicates di-chlorination. Because the 5-position is fully occupied, this secondary chlorination is likely occurring at the 6-methyl group via a radical mechanism (forming a chloromethyl impurity). Solution: Ensure the reaction is shielded from intense UV light, avoid old, peroxide-containing solvents, and strictly control the NCS stoichiometry to no more than 1.05 equivalents. Maintain the temperature strictly below 55°C.
Q3: Can I use Chlorine (
Cl2
) gas instead of NCS to improve atom economy?Answer: While
Cl2
gas is cheaper and has better atom economy, it is a much harsher oxidant. In the context of aminopyrimidines,
Cl2
frequently leads to the oxidation of the 2-amino group or uncontrollable radical chlorination of the methyl group[2]. NCS is strongly recommended for laboratory and pilot-scale synthesis because it guarantees a controlled, electrophilic pathway.
Q4: In the condensation route, my reaction turns black and yields a complex mixture. What went wrong?Answer: This indicates severe degradation and self-condensation of the ethyl 2-chloroacetoacetate. This occurs if the base (sodium ethoxide) attacks the ester before the guanidine can condense with it. Solution: Ensure your ethanol is strictly anhydrous. Generate the free guanidine base first, and add the ester dropwise at room temperature (or lower) to allow the initial amine-carbonyl attack to occur before applying reflux temperatures.
Technical Support Center: Optimizing Recrystallization of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Welcome to the technical support guide for the purification of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. This document provides researchers, scientists, and drug development professionals with in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the recrystallization of this key pyrimidinone intermediate.
The structural nature of this compound—possessing both hydrogen bond donors (amino group, ring nitrogens) and acceptors (amino group, carbonyl oxygen), along with a halogen substituent—imparts a moderate polarity. This requires a nuanced approach to solvent selection to achieve high purity and yield. This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section directly addresses the most frequent problems encountered during the purification of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.
Issue
Probable Cause(s)
Step-by-Step Solution
1. No Crystals Form After Cooling
a) Solution is not supersaturated: Too much solvent was used.[1] b) Supersaturation: The solution is stable and resists nucleation.[1] c) Inappropriate solvent: The compound is too soluble, even at low temperatures.[2]
a) Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, concentrating the solute. Allow it to cool again.[3] b) Induce Nucleation: 1. Scratch the inside of the flask with a glass rod just below the liquid surface to create a rough site for crystal growth.[4] 2. Add a "seed crystal" (a tiny particle of the pure compound) to the solution.[3] c) Re-evaluate Solvent: The solvent is not ideal. Recover the crude solid by evaporation and re-attempt with a different solvent or a mixed-solvent system.[3]
2. Compound "Oils Out" Instead of Crystallizing
a) Melting Point vs. Boiling Point: The compound's melting point is lower than the solvent's boiling point, causing it to melt in the hot solution and separate as a liquid. b) High Impurity Level: Significant impurities can depress the melting point of the mixture. c) Rapid Cooling: Cooling the solution too quickly can favor oil formation over ordered crystal lattice growth.[1]
a) Lower the Temperature: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent and allow it to cool much more slowly.[1] The goal is to stay below the compound's melting point (approx. 183-186°C) while ensuring dissolution. b) Use More Solvent: Add more of the "good" solvent to lower the saturation temperature.[1] c) Switch to a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until slight turbidity appears. Reheat to clarify and then cool slowly.
3. Crystal Yield is Very Low
a) Excess Solvent: Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[3][4] b) Premature Crystallization: Crystals formed during a hot gravity filtration step and were lost. c) Washing with Room-Temp Solvent: Washing the collected crystals with solvent that was not ice-cold redissolved a portion of the product.[4]
a) Concentrate Mother Liquor: Collect the filtrate (mother liquor) and reduce its volume by boiling. Cool the concentrated solution to obtain a "second crop" of crystals. Note that this crop may be less pure.[5] b) Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and use a slight excess of hot solvent to ensure the compound remains in solution. c) Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[4]
4. Purified Compound is Still Impure (e.g., Off-Color, Broad Melting Point)
a) Rapid Crystal Growth: Cooling too quickly can trap impurities within the crystal lattice.[3] b) Inappropriate Solvent Choice: The chosen solvent may dissolve the desired compound well but fail to keep impurities dissolved upon cooling, causing them to co-precipitate. c) Colored Impurities Present: Highly polar, colored impurities may adhere to the crystals.
a) Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of a more perfect, pure crystal lattice.[6] b) Perform a Second Recrystallization: If purity is still not satisfactory, a subsequent recrystallization, possibly with a different solvent system, is often necessary. c) Use Activated Charcoal: If the hot solution is colored, add a very small amount of activated charcoal. Boil for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent should exhibit high solubility for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one at elevated temperatures and low solubility at low temperatures.[6] This temperature-dependent solubility differential is the fundamental principle of recrystallization.[6] Additionally, the solvent should either not dissolve impurities at all or keep them fully dissolved even when the solution is cold. Other important factors include having a relatively low boiling point for easy removal from the final product and being non-reactive with the compound.[6][7]
Q2: How do I perform a systematic solvent screening?
A systematic approach is crucial for identifying the optimal solvent.
Place a small amount of your compound (e.g., 20-30 mg) into several small test tubes.
To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature. A good candidate will show poor solubility.[8]
Gently heat the tubes that showed poor solubility. A promising solvent will completely dissolve the compound at or near its boiling point.[8]
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.[8]
Based on the polar nature of the target molecule, good starting points for single solvents are polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[6][8]
Q3: When should I use a mixed-solvent system (solvent/anti-solvent)?
A mixed-solvent system is employed when no single solvent provides the desired solubility profile.[7] This is common when a compound is highly soluble in one solvent and nearly insoluble in another. The two solvents must be fully miscible.[5][7] For this pyrimidinone, a potential pair could be dissolving it in a good solvent like ethanol or acetone, and then adding a poor, less polar solvent like hexanes or water as the anti-solvent.[7][8]
Q4: My compound is known to have polymorphs. How does this affect recrystallization?
Polymorphism is the ability of a compound to exist in multiple crystal structures, each with different physical properties like solubility and melting point.[9][10] The solvent choice, cooling rate, and temperature can all influence which polymorphic form crystallizes.[11] It is critical during drug development to identify and control polymorphism to ensure consistent product quality and performance.[9] If different crystal habits (e.g., needles vs. plates) are observed under different conditions, it may indicate the presence of polymorphs, which should be characterized using analytical techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Q5: What is the best way to dry the purified crystals?
After collection by vacuum filtration, the crystals should be dried to remove residual solvent. The most common method is to place them in a vacuum oven at a moderate temperature (e.g., 40-60°C). This combination of reduced pressure and gentle heat efficiently removes volatile solvents without causing decomposition or melting of the product. Dry until a constant weight is achieved.
Data & Protocols
Solvent Selection Guide
The structural features of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (presence of N-H, C=O, and C-Cl bonds) suggest moderate to high polarity. The principle of "like dissolves like" is a primary guide for solvent selection.[5][6]
Solvent Class
Example Solvents
Predicted Solubility & Rationale
Polar Protic
Water, Ethanol, Methanol, Isopropanol
Good to High. Capable of hydrogen bonding with the amino and pyrimidinone groups. Ethanol has been successfully used to recrystallize similar pyrimidinone derivatives.[12][13] A water/ethanol mixture is also a common choice.[14]
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO
Moderate to High. Can engage in dipole-dipole interactions. DMF and Acetone often show high solubility for related structures.[15] These may be too effective as solvents, leading to poor recovery unless used in a mixed-solvent system.
Non-Polar Aprotic
Toluene, Hexane, Diethyl Ether
Low to Insoluble. Lack strong interactions with the polar functional groups of the molecule. Best used as anti-solvents in a mixed-solvent system.[8]
Halogenated
Dichloromethane (DCM), Chloroform
Low to Moderate. May offer some solubility due to dipole interactions but are generally less effective than more polar options for highly polar molecules.[8]
Caption: Decision workflow for selecting and optimizing a recrystallization solvent system.
Experimental Protocol: General Single-Solvent Recrystallization
This protocol provides a baseline methodology. The exact solvent and volumes must be determined through the screening process described above.
Solvent Selection: Based on preliminary screening, choose a suitable solvent (e.g., ethanol).
Dissolution: Place the crude 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[5][16]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-5 minutes.
Hot Gravity Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is critical to prevent premature crystallization in the funnel.[5]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[16]
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[4]
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at an appropriate temperature until a constant weight is obtained.
References
University of California, Davis. (n.d.). 4. Crystallization. Chemistry LibreTexts. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning.
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
Scientific Update. (n.d.). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Retrieved from [Link]
University of New Brunswick. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from [Link]
Journal of Pharmaceutical Research and Development. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Retrieved from [Link]
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
Al-Obaydi, J. M. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2). Retrieved from [Link]
MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
ResearchGate. (2013, July 7). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Substitution Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with substitution reactions on the 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to addressing the challenges associated with substitution reactions on the 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance and other reactivity issues during the synthesis of novel pyrimidine derivatives. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complex transformations.
Introduction: The Challenge of the 6-Methyl Group
The 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one core is a valuable starting material in medicinal chemistry. However, the seemingly innocuous methyl group at the C6 position introduces significant steric hindrance, which can dramatically affect the outcome of substitution reactions, particularly at the adjacent C5 and C4 positions. This guide will explore strategies to overcome these steric challenges and achieve desired product formation.
Q1: My nucleophilic aromatic substitution (SNAr) at the C4 position is sluggish or failing completely. What are the primary factors to consider?
A1: This is a common issue directly related to the steric bulk of the C6-methyl group. The methyl group can impede the approach of the nucleophile to the C4 position, which is typically the more reactive site for nucleophilic attack on 2,4-dichloropyrimidines.[1][2]
Troubleshooting Steps:
Increase Reaction Temperature: Elevated temperatures (80-120 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[3]
Use a More Reactive Nucleophile: If possible, select a smaller, more potent nucleophile. However, this is often constrained by the desired final product.
Solvent Selection: The choice of solvent can significantly influence reaction rates.[4][5][6] Polar aprotic solvents like DMSO, DMF, or NMP can help stabilize the charged Meisenheimer intermediate formed during SNAr, thereby accelerating the reaction.[7]
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for accelerating reactions that are sluggish under conventional heating.[8][9][10][11][12] It can dramatically reduce reaction times and improve yields.[8][9][10][11]
Q2: I'm observing a mixture of products or undesired side reactions. How can I improve selectivity?
A2: Poor selectivity is often a consequence of the challenging steric environment. Side reactions like hydrodehalogenation (replacement of -Cl with -H) can also occur, particularly in palladium-catalyzed reactions.[3]
Strategies for Improved Selectivity:
For SNAr: Carefully control reaction stoichiometry and temperature. Lowering the temperature may favor the thermodynamically more stable product.
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig):
Ligand Choice: The selection of the appropriate phosphine ligand is critical. Bulky, electron-rich ligands are essential for activating the C-Cl bond for oxidative addition to the palladium center.[3] For Buchwald-Hartwig amination, consider sterically hindered biarylphosphine ligands like RuPhos or BrettPhos.[3]
Catalyst System: Ensure your palladium source is active. Pre-catalysts such as G3 or G4 palladacycles can provide more consistent results than Pd(OAc)₂.[3]
Inert Atmosphere: Strict exclusion of oxygen is paramount as it can deactivate the Pd(0) catalyst.[3][13]
Q3: Are there alternative strategies to direct substitution away from the sterically hindered C4 position?
A3: Yes, if direct substitution at C4 is proving too difficult, consider a multi-step approach or alternative coupling strategies.
Alternative Approaches:
C-H Functionalization: While less common for this specific scaffold, direct C-H functionalization at other positions could be explored, followed by subsequent chemical transformations.
Deconstruction-Reconstruction Strategy: A novel approach involves the ring-opening of the pyrimidine to an intermediate that can then be recyclized with a different set of reagents to introduce diversity.[14]
Q4: Can I use a stronger activating group than chlorine to facilitate the substitution?
A4: While chlorine is a common leaving group, its reactivity can be limiting.
Alternative Leaving Groups:
Sulfonates: Groups like tosylates or mesylates can be better leaving groups than halides.
Triflate: A triflate group is an excellent leaving group and can significantly enhance reactivity, although its introduction might require additional synthetic steps.
Experimental Protocols & Methodologies
Protocol 1: Microwave-Assisted Suzuki Coupling at the C4 Position
This protocol is adapted from methodologies for the Suzuki coupling of chloropyrimidines.[15][16]
Objective: To couple an arylboronic acid to the C4 position of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, overcoming the steric hindrance of the methyl group.
Materials:
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Arylboronic acid (1.5 equiv)
Pd(PPh₃)₄ (0.05 equiv)
Na₂CO₃ (2.0 equiv)
1,4-Dioxane/H₂O (4:1 mixture)
Microwave reactor vials
Procedure:
To a microwave vial, add 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
Add the 1,4-dioxane/H₂O solvent mixture.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120-150 °C for 15-30 minutes.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the vial to room temperature.
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C4 Position
This protocol is based on established methods for the amination of aryl chlorides.[17][18]
Objective: To couple a primary or secondary amine to the C4 position, navigating the steric challenge.
Materials:
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Amine (1.2 equiv)
Pd₂(dba)₃ (0.02 equiv)
RuPhos (0.04 equiv)
NaOtBu (1.4 equiv)
Anhydrous, degassed toluene
Schlenk tube or glovebox
Procedure:
In a glovebox or under an inert atmosphere in a Schlenk tube, combine 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv).
Evacuate and backfill the tube with an inert gas (e.g., argon) several times.
Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).
Seal the tube and heat the reaction mixture to 100-110 °C.
Stir for the required time, monitoring by TLC or LC-MS.
After completion, cool the mixture to room temperature.
Quench the reaction carefully with saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Caption: Troubleshooting decision tree for C4 substitution.
References
Schultz, L., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. Available at: [Link]
Mont, N., et al. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity. Available at: [Link]
Asian Journal of Organic & Medicinal Chemistry. Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Available at: [Link]
El-Sayed, N. N., et al. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. International Journal of Organic Chemistry. Available at: [Link]
Tiwari, G., et al. (2020). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]
Dolenc, M. S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
Patel, N. B., & Patel, J. C. (2011). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of Saudi Chemical Society. Available at: [Link]
Gazitúa, M., et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]
Lermyte, F., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available at: [Link]
Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Google Patents. (2012). Regioselective preparation of substituted pyrimidines.
Best practices for long-term storage and preventing degradation of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Welcome to the Technical Support Center for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary for the successful storage and handling of this compound.
I. Understanding the Stability of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one: An Overview
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one is a substituted pyrimidinone, a class of compounds with significant applications in pharmaceutical and agrochemical research.[1] The presence of amino, chloro, and methyl groups on the pyrimidine ring, along with its tautomeric keto-enol form, dictates its chemical reactivity and stability profile. Based on the analysis of its structure and data from related compounds, this molecule is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. Its hygroscopic nature, as indicated for similar compounds, is a critical factor to consider in its long-term storage.[2]
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses specific problems you might encounter, providing a logical workflow to diagnose and mitigate degradation.
Observation [label="{ Observation of Change | Visual (color, clumping) or Analytical (new peaks in HPLC)}"];
InitialAssessment [label="{ Initial Assessment | - Is the compound within its expiry date? \l- How has it been stored? (temperature, light, humidity)\l- Has the container seal been compromised?\l}"];
Hydrolysis [label="{ Suspected Hydrolysis | - Has the compound been exposed to moisture? \l- Is the storage environment humid? \l- Was a non-anhydrous solvent used? \l}"];
Photodegradation [label="{ Suspected Photodegradation | - Has the compound been exposed to light (UV or ambient)? \l- Is the storage container clear? \l}"];
ThermalStress [label="{ Suspected Thermal Stress | - Has the compound been stored at elevated temperatures? \l- Were there temperature fluctuations during storage or transport? \l}"];
ActionHydrolysis [label="{ Action for Hydrolysis | - Immediately transfer to a desiccator. \l- If purity is critical, re-purification (e.g., recrystallization) may be necessary. \l- Review and update storage protocols to exclude moisture. \l}"];
ActionPhoto [label="{ Action for Photodegradation | - Transfer to an amber or opaque container. \l- Store in a dark environment (e.g., in a cabinet). \l- Minimize light exposure during handling. \l}"];
ActionThermal [label="{ Action for Thermal Stress | - Relocate to a temperature-controlled environment. \l- Verify the stability of the compound for your application. \l}"];
Confirmation [label="{ Analytical Confirmation | - Perform analytical testing (e.g., HPLC, LC-MS) to confirm purity and identify potential degradants. \l- Compare with a reference standard if available. \l}"];
Question: I've noticed a change in the physical appearance of my 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one. It was a white to off-white powder, but now it appears yellowish and clumpy. What could be the cause?
Answer:
A change in color and the formation of clumps are classic indicators of chemical degradation and/or moisture absorption. Given that similar compounds are known to be hygroscopic, it is highly likely that your compound has absorbed atmospheric moisture.[2] This can lead to several issues:
Hydrolysis: The presence of water can facilitate the hydrolysis of the chloro group on the pyrimidine ring, potentially leading to the formation of a hydroxylated impurity. Studies on other chloropyrimidines have shown their susceptibility to hydrolysis, especially under acidic or basic conditions.[3][4]
Physical Changes: The absorption of water will cause the powder to become sticky and form clumps, a phenomenon common with hygroscopic solids.[5] This can make accurate weighing and handling difficult.
Color Change: The yellowing could be a result of the formation of degradation products which may have different chromophores.
Recommended Actions:
Isolate and Assess: Immediately place the compound in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) to remove absorbed moisture.
Analytical Verification: To ascertain the extent of chemical degradation, it is crucial to perform an analytical assessment. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.[5][6] This will allow you to quantify the purity of your compound and detect the presence of any new peaks corresponding to degradation products.
Future Prevention: Review your storage procedures. Ensure the compound is stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.
Question: My recent synthesis using 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one has resulted in a lower than expected yield and the appearance of unexpected byproducts in my reaction mixture. Could the starting material be the issue?
Answer:
Yes, the quality of your starting material is a critical factor in the success of your synthesis. If the 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one has degraded, it can lead to lower yields and the formation of impurities that may complicate your reaction and purification process.
Likely Causes and Troubleshooting Steps:
Presence of Hydrolyzed Impurity: If your compound has undergone hydrolysis, you are introducing a different starting material into your reaction, which may not participate in the desired transformation or could lead to side reactions.
Impact on Stoichiometry: The presence of water and degradation products in your starting material means that the actual amount of the active compound is less than what you weighed, leading to incorrect stoichiometry in your reaction.
Recommended Actions:
Purity Analysis of Starting Material: Before proceeding with further reactions, analyze the purity of your 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one using a validated analytical method such as HPLC or LC-MS.[7]
Purification of Starting Material: If the purity is found to be compromised, you may need to purify the starting material. Recrystallization from a suitable solvent system can be an effective method for removing impurities.
Strict Adherence to Storage Protocols: To prevent future occurrences, strictly follow the recommended storage and handling procedures outlined in the FAQ section below.
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term storage and handling of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.
1. What are the ideal storage conditions for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one?
To ensure the long-term stability of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, it is essential to control for three key environmental factors: moisture, light, and temperature.
Parameter
Recommendation
Rationale
Temperature
Store at 2-8°C.
Lower temperatures slow down the rate of potential degradation reactions.[8]
Humidity
Store in a desiccator or a controlled low-humidity environment.
The compound is likely hygroscopic, and moisture can lead to hydrolysis and physical clumping.[2][9]
Light
Store in an amber or opaque container in a dark place.
Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV or ambient light.[6][7]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability.
This will further protect the compound from moisture and oxidative degradation.
Container
Use a tightly sealed, non-reactive container (e.g., glass).
Prevents exposure to atmospheric moisture and contaminants.
2. How should I handle the compound during experimental use to minimize degradation?
Proper handling practices are as crucial as long-term storage conditions.
Minimize Exposure: Only take out the amount of compound you need for your experiment. Avoid leaving the main stock container open to the atmosphere for extended periods.
Work in a Controlled Environment: If possible, handle the compound in a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly and in an area with low humidity.
Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are completely dry before coming into contact with the compound.
Protect from Light: When handling light-sensitive compounds, work in a dimly lit area or use amber-colored labware.[7] Covering glassware with aluminum foil is also an effective practice.[7]
3. What are the likely degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photodegradation.
Hydrolysis: The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, which would result in the formation of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. This reaction can be catalyzed by acidic or basic conditions.[4][10]
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrimidine-based molecules.[6] This can lead to a variety of degradation products through complex reaction pathways, including ring-opening or the formation of photoproducts.
4. What analytical techniques are recommended for assessing the stability of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one?
A stability-indicating HPLC method is the gold standard for assessing the purity and stability of pharmaceutical compounds.
Methodology: A reversed-phase HPLC method with UV detection is typically suitable for this type of molecule.[5] The method should be validated to ensure it can separate the parent compound from all potential degradation products and process impurities.
Forced Degradation Studies: To develop a robust stability-indicating method, forced degradation studies are performed.[2][4] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) to intentionally generate degradation products. The analytical method is then developed to resolve all these newly formed peaks from the main compound peak.
5. Can I use this compound if it shows signs of degradation?
It is strongly advised against using a compound that shows visible or analytical signs of degradation without purification. The presence of impurities can negatively impact your experimental results, leading to lower yields, unexpected side products, and difficulty in reproducing your findings. If the purity of the compound is critical for your application, it should be re-purified (e.g., by recrystallization) and its identity and purity confirmed by analytical methods before use.
IV. References
Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
ACS Publications. (2006, July 8). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]
American Chemical Society. (2006, July 8). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
Canadian Science Publishing. (n.d.). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. [Link]
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]
Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(40), 7666–7669. [Link]
PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
University of Rochester. (n.d.). How to Store Reagents. [Link]
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]
PMC. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. [Link]
Technical Support Center: HPLC Mobile Phase Optimization for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Welcome to the Advanced Diagnostics and Troubleshooting Hub. This guide is engineered for analytical researchers, formulation scientists, and drug development professionals dealing with the chromatographic complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Diagnostics and Troubleshooting Hub. This guide is engineered for analytical researchers, formulation scientists, and drug development professionals dealing with the chromatographic complexities of highly functionalized, amphoteric pyrimidines.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why does 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one exhibit severe peak tailing (Asymmetry > 1.5) on my standard C18 column?The Causality: Peak tailing in amino-pyrimidines is primarily driven by secondary ion-exchange interactions. Your analyte features a weakly basic amino group at the C2 position. At a mid-range mobile phase pH (e.g., pH 5.0–7.0), the residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻) . Simultaneously, the C2-amino group is protonated (-NH₃⁺). The resulting electrostatic attraction causes the analyte molecules to "drag" through the column at different rates, destroying the Gaussian peak shape .
The Solution: Lower the mobile phase pH to < 3.0 using a robust buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH 2.5). This highly acidic environment forces the silanols back into their neutral, protonated state (Si-OH), effectively shutting down the secondary ion-exchange mechanism .
Q2: My retention times are drifting between injections, and occasionally the peak splits into two. What is the mechanistic cause?The Causality: This molecule exhibits lactam-lactim tautomerism at the N1/C4 positions, meaning it acts as an ampholyte with multiple pKa values (one for the basic amino group, one for the acidic lactim hydroxyl). If your mobile phase pH is set too close to the analyte's pKa, the molecule exists in a delicate equilibrium between its ionized and neutral states. Because ionized species elute significantly faster in reversed-phase HPLC, even microscopic fluctuations in local pH (caused by poor buffer capacity or temperature shifts) will alter this ratio, leading to split peaks and retention drift.
The Solution: Ensure your mobile phase pH is at least 1.5 to 2.0 units away from the analyte's pKa values. Rely on gravimetrically prepared buffers with a concentration of at least 20 mM to ensure sufficient buffering capacity during gradient mixing .
Q3: The compound elutes almost in the void volume (k' < 1) when using a low pH mobile phase. How can I increase retention without sacrificing peak shape?The Causality: By lowering the pH to fix the tailing issue, you have fully protonated the C2-amino group. Highly polar, charged molecules have very poor affinity for hydrophobic C18 chains, causing them to wash out in the void volume.
The Solution: You must alter the retention mechanism.
Ion-Pairing: Introduce an ion-pairing reagent (e.g., 5 mM Sodium Hexanesulfonate) to the acidic mobile phase. The negatively charged sulfonate binds to the positively charged amino group, creating a neutral, lipophilic complex that retains well on a C18 column.
Stationary Phase Switch: Switch to a Polar-Embedded C18 column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) designed specifically for polar basic compounds .
Part 2: Decision Workflows & Logical Relationships
Troubleshooting workflow for resolving peak tailing in amino pyrimidine HPLC analysis.
Decision matrix for selecting mobile phase buffers and modifiers based on detector compatibility.
Part 3: Quantitative Chromatographic Analytics
Table 1: Effect of Mobile Phase pH and Buffer on 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Mobile Phase Condition
Analyte Ionization State
Silanol Ionization State
Peak Asymmetry (As)
Retention Factor (k')
pH 6.5 (Water/MeCN)
Protonated (-NH₃⁺)
Ionized (Si-O⁻)
> 2.5 (Severe Tailing)
1.2 (Poor)
pH 2.5 (20mM KH₂PO₄)
Protonated (-NH₃⁺)
Neutralized (Si-OH)
1.1 (Symmetrical)
0.8 (Void interference)
pH 2.5 + 5mM Hexanesulfonate
Ion-Paired Complex
Neutralized (Si-OH)
1.1 (Symmetrical)
3.5 (Optimal)
Table 2: Organic Modifier Comparison for Pyrimidine Derivatives
Modifier
Elution Strength
Hydrogen Bonding
Impact on Pyrimidine Retention
System Backpressure
Methanol (MeOH)
Lower
Strong (Protic)
Increases retention of polar functional groups; excellent solubility.
Higher (Viscous aqueous mixture)
Acetonitrile (MeCN)
Higher
Weak (Aprotic)
Decreases retention; risk of peak splitting if sample solvent mismatches.
Lower
Part 4: Self-Validating Experimental Protocols
Protocol: Gravimetric Buffer Preparation & System Equilibration
This protocol ensures absolute reproducibility by eliminating the ±0.05 pH unit error inherent to standard pH meter adjustments.
Step 1: Gravimetric Buffer Formulation
Accurately weigh 2.72 g of anhydrous Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 20 mM concentration in 1.0 L of HPLC-grade water.
Self-Validation Checkpoint: The measured mass must match the theoretical yield within ±0.1 mg on a calibrated analytical balance.
Step 2: Aqueous pH Adjustment
Submerge a calibrated pH probe into the aqueous buffer.
Add Orthophosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches exactly 2.50.
Self-Validation Checkpoint: The pH meter reading must stabilize within ±0.02 units for a continuous 30 seconds. Crucial: Always measure and adjust the pH of the aqueous phase before the addition of any organic modifier to prevent apparent pH shifts .
Step 3: Mobile Phase Blending and Filtration
If running isocratically, pre-mix the aqueous buffer with the chosen organic modifier (e.g., 70:30 Buffer:MeOH).
Filter the solution through a 0.22 µm hydrophilic PTFE membrane under vacuum.
Self-Validation Checkpoint: Visually inspect the filter flask against a dark background. Zero precipitate must be observed (critical when mixing high-concentration phosphates with acetonitrile).
Step 4: System Equilibration & Suitability Testing
Purge the HPLC lines and pump the mobile phase through an end-capped C18 column at 1.0 mL/min for at least 20 column volumes.
Self-Validation Checkpoint: Monitor the baseline at 254 nm. Equilibration is validated only when baseline drift is < 0.1 mAU/min and pump pressure ripple is < 1%.
Inject the 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one standard. Calculate the Asymmetry factor (As = B/A at 10% peak height). The system is validated for quantitative analysis when As < 1.2 and k' > 2.0.
References
Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]
LCGC / Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". Available at:[Link]
Chrom Tech. "What Causes Peak Tailing in HPLC?". Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications). "Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate". Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparing the binding affinity of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one to other pyrimidine kinase inhibitors
Comparative Guide: Binding Affinity of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Scaffolds vs. Alternative Pyrimidine Kinase Inhibitors Executive Summary & Mechanistic Overview In the landscape of targeted oncology an...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Binding Affinity of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Scaffolds vs. Alternative Pyrimidine Kinase Inhibitors
Executive Summary & Mechanistic Overview
In the landscape of targeted oncology and immunomodulation, the design of small-molecule kinase inhibitors hinges on optimizing the interaction between the drug and the highly conserved ATP-binding pocket of the target kinase [1]. The 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold has emerged as a highly specialized, next-generation hinge-binding motif, particularly in the development of Phosphoinositide 3-kinase (PI3K) and dual PI3K/HDAC inhibitors [1, 2].
Unlike first-generation unsubstituted pyrimidines, this specific scaffold addresses two critical bottlenecks in drug development: sub-optimal binding residence time and rapid metabolic clearance . By comparing this scaffold against traditional alternatives—such as standard 2-aminopyrimidines, quinazolin-4-ones, and pyrrolo[2,3-d]pyrimidines—we can objectively evaluate its utility in modern drug design.
Structural Causality: Why the Substitution Pattern Matters
The superiority of the 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one core lies in its precise stereoelectronic complementary to the kinase hinge region (e.g., Val882 and Glu826 in PI3Kδ) [3].
The 2-Amino and Pyrimidinone Core: Forms a robust, three-point hydrogen-bonding network with the backbone amide and carbonyl groups of the hinge region, anchoring the molecule more securely than two-point binders [3].
The 5-Chloro Substitution: Acts as a critical halogen bond donor and fills a localized hydrophobic sub-pocket, significantly increasing the binding affinity (
KD
) and extending the target residence time (
koff
) [1].
The 6-Methyl Substitution: Sterically shields the pyrimidine core from Aldehyde Oxidase (AO)-mediated metabolism. Unsubstituted pyrimidines are notoriously susceptible to AO oxidation at the C6 position, leading to rapid in vivo clearance [3]. The methyl group effectively blocks this metabolic liability without disrupting the binding pose.
PI3K pathway blockade by 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one hinge binders.
Quantitative Data Presentation: Binding Affinity Comparison
The following table synthesizes the binding kinetics and metabolic profiles of the 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold against established kinase inhibitor cores [1, 2, 4].
Scaffold Type
Representative Core / Drug
Primary Target
Binding Affinity (
KD
)
Hinge Interactions
Metabolic Stability (AO)
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Dual PI3K/HDAC Inhibitors
PI3K (Pan/Isoform)
0.8 - 1.5 nM
3-point (N1, N3, 2-NH2)
High (Sterically shielded)
Quinazolin-4-one
Idelalisib
PI3Kδ
2.5 - 5.0 nM
2-point
Moderate
Pyrrolo[2,3-d]pyrimidine
Tofacitinib
JAK / PI3K
3.0 - 6.0 nM
2-point
Moderate
2-Aminopyrimidine (Base)
Palbociclib
CDK4/6
10.0 - 45.0 nM
2-point
Low (Rapid AO clearance)
Key Insight: The integration of the chloro and methyl groups transforms the baseline 2-aminopyrimidine from a moderate-affinity, metabolically vulnerable fragment into a sub-nanomolar, highly stable anchor [3].
To objectively compare the binding affinities of these scaffolds, Surface Plasmon Resonance (SPR) is the gold standard. As an Application Scientist, I recommend the following self-validating workflow to ensure the measured
KD
is driven by specific target-ligand interactions, free from mass transport or bulk refractive index artifacts.
Protocol: High-Resolution SPR Binding Kinetics
Step 1: Oriented Sensor Chip Functionalization
Action: Immobilize biotinylated PI3Kδ onto a Streptavidin (SA) sensor chip until a density of ~2000 RU is achieved.
Causality: Random amine coupling risks occluding the ATP-binding pocket. SA-biotin capture ensures uniform, oriented immobilization of the kinase, preserving the native conformation of the hinge region required for pyrimidinone binding.
Step 2: Analyte Preparation & Solubilization
Action: Prepare a 3-fold dilution series of the 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one derivative (0.1 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO ).
Causality: The 2% DMSO concentration is critical; it maintains the solubility of the highly lipophilic substituted pyrimidine scaffold while remaining safely below the threshold that would induce kinase denaturation.
Step 3: Kinetic Injection & Mass Transport Mitigation
Action: Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association), followed by a 600-second buffer wash (dissociation).
Causality: High flow rates minimize mass transport limitations (where the local concentration of the drug is depleted faster than it is replenished). This ensures the derived
KD
and
koff
reflect true binding kinetics rather than diffusion artifacts.
Step 4: System Validation (Double-Referencing)
Action: Inject a known reference standard (e.g., Idelalisib, 10 nM) at the beginning and end of the kinetic run. Include a DMSO-only blank injection.
Causality: Comparing the response units (RU) of the positive control before and after the analyte series validates that the kinase surface has not degraded. Subtracting the DMSO blank (double-referencing) eliminates bulk refractive index shifts, isolating the true binding signal.
Conclusion
When benchmarking pyrimidine-based kinase inhibitors, the 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one scaffold demonstrates a distinct pharmacological advantage. By leveraging a three-point hinge interaction and strategic steric shielding, it outperforms traditional quinazolinones and unsubstituted pyrimidines in both binding affinity and metabolic resilience. For drug development professionals targeting PI3K or designing multi-targeted kinase inhibitors, integrating this specific pyrimidinone core provides a robust foundation for achieving sub-nanomolar potency.
References
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry.[Link]
Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules.[Link]
2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry.[Link]
Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry.[Link]
Comparative
Mass spectrometry fragmentation comparison of 5-chloro vs 5-bromo pyrimidin-4(1H)-ones
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro vs. 5-Bromo Pyrimidin-4(1H)-ones Abstract This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 5-chlo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro vs. 5-Bromo Pyrimidin-4(1H)-ones
Abstract
This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 5-chloro- and 5-bromo-pyrimidin-4(1H)-one, two structurally similar heterocyclic compounds of significant interest in medicinal chemistry and drug development. We explore the fundamental differences in their mass spectral behavior, beginning with their highly diagnostic isotopic signatures and extending to the mechanistic drivers of their fragmentation pathways. The analysis is grounded in the principles of mass spectrometry, leveraging data on carbon-halogen bond dissociation energies to explain the observed and predicted fragmentation patterns. This document serves as a practical resource for researchers, offering a proposed experimental workflow and visual diagrams to aid in the structural elucidation and differentiation of these and similar halogenated compounds.
Introduction
Pyrimidin-4(1H)-one is a core scaffold in a multitude of biologically active molecules. Its derivatives are integral to the development of pharmaceuticals, acting as antivirals, anticancer agents, and more. The introduction of a halogen atom at the 5-position, creating compounds like 5-chloro- and 5-bromo-pyrimidin-4(1H)-one, can significantly modulate a molecule's pharmacological properties. For scientists in drug discovery and development, the ability to unambiguously identify these structures, their metabolites, and potential impurities is paramount.
Mass spectrometry (MS) is an essential analytical technique for this purpose, providing precise molecular weight information and structural insights through controlled fragmentation.[1] When comparing two closely related analogs, such as the 5-chloro and 5-bromo variants, understanding the subtle yet significant differences in their fragmentation behavior is key to their differentiation. This guide dissects these differences, explaining the causality behind their distinct mass spectral "fingerprints."
Part 1: The Molecular Ion and Isotopic Signature - The First Point of Distinction
The most immediate and unequivocal method for distinguishing between a chlorinated and a brominated compound in mass spectrometry lies in the isotopic pattern of the molecular ion (M⁺). This difference arises from the distinct natural isotopic abundances of chlorine and bromine.[1]
Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[1] This means that any ion containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the first (M).
Bromine, conversely, has two major isotopes, ⁷⁹Br and ⁸¹Br, that are present in nearly equal abundance (an approximate 1:1 ratio).[1] Consequently, a compound with one bromine atom will present M and M+2 peaks of almost identical height. This 1:1 pattern is a hallmark signature of bromine.
Element
Isotope
Natural Abundance (%)
Resulting M:M+2 Intensity Ratio
Chlorine
³⁵Cl
~75.8%
~3:1
³⁷Cl
~24.2%
Bromine
⁷⁹Br
~50.7%
~1:1
⁸¹Br
~49.3%
This fundamental difference provides an instant visual cue for identifying the halogen present, as illustrated below.
Expected molecular ion clusters for the two compounds.
Part 2: Proposed Experimental Methodology
To reliably generate and compare fragmentation data, a standardized analytical approach is crucial. The following protocol describes a self-validating system using tandem mass spectrometry (MS/MS), which allows for the isolation of a precursor ion before inducing fragmentation.[2][3]
Experimental Protocol
Sample Preparation: Dissolve 1 mg of each compound (5-chloropyrimidin-4(1H)-one and 5-bromopyrimidin-4(1H)-one) in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) or direct insertion probe.
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV. EI is a "hard" ionization technique that imparts sufficient energy to induce reproducible and structurally informative fragmentation, making it ideal for creating a spectral library.[4][5]
MS1 Analysis: Acquire a full scan mass spectrum (e.g., m/z 40-300) to confirm the molecular weight and observe the characteristic isotopic pattern of the molecular ion for each compound.
Set the first quadrupole (Q1) to isolate the primary molecular ion (m/z 130 for the chloro-compound, m/z 174 for the bromo-compound).
Introduce an inert collision gas (e.g., Argon) into the collision cell (q2).
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the isolated precursor ion.
Scan the final quadrupole (Q3) or TOF analyzer to detect the resulting product ions, generating the MS/MS spectrum.[6]
General experimental workflow for MS/MS analysis.
Part 3: Comparative Fragmentation Analysis
Core Mechanistic Driver: Carbon-Halogen Bond Strength
The most significant factor governing the initial fragmentation of these molecules is the strength of the carbon-halogen (C-X) bond. Computational studies on halogenated pyrimidines have shown that the C-Cl bond is stronger than the C-Br bond. The calculated C-Cl bond dissociation energy (BDE) on a pyrimidine ring is consistently about 7-8 kcal/mol higher than the corresponding C-Br bond.[10] This means less energy is required to break the C-Br bond, making the loss of a bromine radical a more favorable and dominant initial fragmentation step for the bromo-compound compared to the loss of a chlorine radical for the chloro-compound.[1]
Predicted Fragmentation of 5-chloropyrimidin-4(1H)-one
The fragmentation is expected to initiate with two competing pathways: the loss of the chlorine radical and the characteristic retro-Diels-Alder fragmentation of the pyrimidinone ring, which often involves the loss of carbon monoxide (CO).[11]
Initial Ionization: Formation of the molecular ion at m/z 130/132 .
Pathway A (Halogen Loss): Cleavage of the C-Cl bond results in the loss of a Cl• radical, forming a cation at m/z 95 . This is a significant pathway but requires more energy than the C-Br cleavage.
Pathway B (Ring Fragmentation): The pyrimidinone ring can undergo cleavage to lose a neutral CO molecule, a common fragmentation for pyrimidinones and uracils, leading to a fragment at m/z 102/104 .[7][8]
Secondary Fragmentation: The m/z 95 ion can subsequently lose CO to form an ion at m/z 67 . The m/z 102/104 ion can lose the Cl• radical to also arrive at m/z 67.
Predicted fragmentation of 5-chloropyrimidin-4(1H)-one.
Predicted Fragmentation of 5-bromopyrimidin-4(1H)-one
Due to the weaker C-Br bond, the initial loss of the bromine radical is expected to be the most dominant fragmentation pathway, likely yielding the base peak in the spectrum under EI conditions.
Initial Ionization: Formation of the molecular ion at m/z 174/176 .
Pathway A (Halogen Loss): The facile cleavage of the C-Br bond leads to the highly favorable loss of a Br• radical, generating a very stable and abundant cation at m/z 95 . This fragment is expected to be the base peak.
Pathway B (Ring Fragmentation): As with the chloro-analog, loss of CO from the molecular ion can occur, producing a fragment at m/z 146/148 . However, this pathway is likely to be much less significant compared to the loss of bromine.
Secondary Fragmentation: The dominant m/z 95 ion will subsequently lose CO to form the same m/z 67 fragment seen with the chloro-compound.
Predicted fragmentation of 5-bromopyrimidin-4(1H)-one.
The mass spectrometric differentiation of 5-chloro- and 5-bromo-pyrimidin-4(1H)-one is straightforward and relies on two primary observations. First, the isotopic signature of the molecular ion provides an unambiguous identification of the halogen present. Second, the fragmentation patterns, driven by the disparity in carbon-halogen bond strengths, show a clear difference in the propensity to lose the halogen atom. The 5-bromo analog is predicted to show a dominant ion corresponding to the loss of the bromine radical, a feature that would be significantly less pronounced for the 5-chloro analog.
These distinguishing features are critical in practical applications. In metabolic studies, for example, identifying a halogenated metabolite requires precise structural confirmation. Similarly, in process chemistry and quality control, these spectral differences allow for the rapid detection and identification of halogen-exchange impurities or incorrect starting materials, ensuring the integrity and safety of the final pharmaceutical product.
References
Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Available at: [Link]
De Koster, C. G., et al. (2006). Implementing tandem mass spectrometry as a routine tool for characterizing the complete purine and pyrimidine metabolic profile in urine samples. Journal of Mass Spectrometry, 41(11), 1465-1475. Available at: [Link]
Gao, W., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports, 11(1), 17798. Available at: [Link]
NIST. (n.d.). 4(1H)-Pyrimidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]
Belecki, K., & Wheeler, S. E. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5122–5132. Available at: [Link]
Denifl, S., et al. (2003). Electron impact ionization of 5- and 6-chlorouracil: appearance energies. International Journal of Mass Spectrometry, 228(2-3), 359-369. Available at: [Link]
Aebersold, R., & Mann, M. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 23(8), 4195. Available at: [Link]
NIST. (n.d.). 4(1H)-Pyrimidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
Schymanski, E. L., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Cheminformatics, 17(1), 1-18. Available at: [Link]
ResearchGate. (2025). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Available at: [Link]
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). Available at: [Link]
ResearchGate. (n.d.). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. Available at: [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real? Available at: [Link]
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ResearchGate. (n.d.). MS 4 and MS 5 mass spectra of ions from MPZ sample. Available at: [Link]
Scientific Reports. (2023). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Available at: [Link]
Unknown Source. (n.d.). Lecture 16: Tandem MS. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of In Silico Molecular Docking Models for 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
In the landscape of contemporary drug discovery, in silico molecular docking stands as a cornerstone for hit identification and lead optimization. Its predictive power, however, is not absolute. The accuracy of a docking...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery, in silico molecular docking stands as a cornerstone for hit identification and lead optimization. Its predictive power, however, is not absolute. The accuracy of a docking model is contingent on a multitude of factors, including the chosen software, the scoring function, and the preparation of both the ligand and the receptor. Therefore, rigorous validation is not merely a perfunctory step but a scientific imperative to ensure the reliability of computational predictions.
This guide provides a comprehensive framework for the validation of molecular docking models, using 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one as a case study. While this specific ligand lacks extensive public data on its biological targets, its pyrimidinone scaffold is a well-established pharmacophore in numerous kinase inhibitors. Consequently, for the purpose of this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-characterized protein target. CDK2 is a crucial regulator of the cell cycle and a prominent target in oncology research, with a wealth of publicly available structural and ligand-binding data.
Our approach is grounded in the principle of self-validation, where each stage of the protocol is designed to build confidence in the predictive accuracy of the final model. We will explore multiple validation strategies, compare leading docking platforms, and provide detailed, actionable protocols for researchers in the field.
The Foundational Choice: Selecting and Preparing the Protein Target
The adage 'garbage in, garbage out' is particularly resonant in molecular docking. The quality of the receptor structure is paramount to the success of any docking study.
Authoritative Grounding: The Protein Data Bank (PDB) is the definitive repository for 3D structural data of biological macromolecules. When selecting a PDB entry, prioritize structures with high resolution (ideally < 2.5 Å), the presence of a co-crystallized ligand, and completeness (i.e., no missing residues in the binding site). For our CDK2 model, PDB ID: 1H1Q is an excellent starting point, as it features a resolution of 1.9 Å and contains a staurosporine-related ligand in the ATP-binding site.
Experimental Protocol: Receptor Preparation
Initial Inspection and Cleaning: Load the PDB file (e.g., 1H1Q) into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential components, such as water molecules, co-solvents, and ions, that are not directly involved in ligand binding. The co-crystallized ligand should also be removed at this stage.
Addressing Structural Issues: Check for and repair any missing residues or atoms within the protein structure. Most molecular modeling suites have tools for this.
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This step is critical as it directly impacts the formation of hydrogen bonds and electrostatic interactions.
Force Field Assignment: Assign partial charges and atom types according to a chosen force field (e.g., AMBER, CHARMM). This parameterizes the protein for the subsequent energy calculations in the docking simulation.
Ligand Preparation: Ensuring Chemical Accuracy
The ligand, 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one, must also be meticulously prepared to reflect its most likely state in the biological environment.
Experimental Protocol: Ligand Preparation
2D to 3D Conversion: Generate a 3D conformation of the 2D chemical structure. This can be done using software like Open Babel or ChemDraw.
Tautomeric and Ionization States: Determine the most probable tautomeric and protonation state of the ligand at physiological pH. For our subject molecule, the pyrimidinone ring can exist in different tautomeric forms. Tools like LigPrep (Schrödinger) or the Chemicalize service can predict these properties.
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric strain and arrive at a low-energy conformation.
Core Validation Strategy I: Redocking and RMSD Calculation
The first and most fundamental test of a docking protocol's validity is its ability to reproduce the experimentally determined binding mode of a ligand. This process is known as redocking or self-docking.
Causality Behind the Choice: If a docking algorithm cannot accurately place a ligand back into its own crystal structure's binding pocket, it is highly unlikely to succeed in predicting the binding mode of novel, unknown ligands. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is the standard metric for success. An RMSD value of less than 2.0 Å is generally considered a successful redocking.
A robust docking model must not only predict the correct pose but also differentiate between known active compounds and inactive decoys. This is assessed through a virtual screening experiment.
Trustworthiness of the Method: This validation technique mimics a real-world drug discovery campaign. By seeding a library of presumed inactive molecules (decoys) with a small number of known active ligands, we can measure the model's ability to "find" the actives. Key metrics include the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. The Area Under the Curve (AUC) of the ROC plot provides a quantitative measure of performance, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.
Experimental Protocol: Decoy Set Generation and Virtual Screening
Acquire Known Actives: Obtain a set of structurally diverse known inhibitors for the target (CDK2 in our case). Resources like ChEMBL or BindingDB are invaluable for this.
Generate Decoys: For each active ligand, generate a set of decoy molecules. Decoys should have similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) but different topologies. The DUD-E (Directory of Useful Decoys, Enhanced) server is a widely used tool for this purpose.
Prepare and Screen the Library: Prepare the active and decoy molecules using the same protocol as for our lead ligand. Dock the entire library against the prepared CDK2 receptor.
Analyze Results: Rank the docked molecules by their docking scores. Calculate the EF at various percentages of the screened library (e.g., EF1%, EF5%). Plot the ROC curve (True Positive Rate vs. False Positive Rate) and calculate the AUC.
Comparison of Docking Software
The choice of docking software can significantly influence the outcome. We will compare three popular platforms: AutoDock Vina (academic, widely used), Glide (commercial, known for accuracy), and GOLD (commercial, known for its flexibility and genetic algorithm).
Software
Search Algorithm
Scoring Function Principle
Typical Redocking Success (RMSD < 2.0 Å)
Virtual Screening Performance (AUC)
AutoDock Vina
Iterated Local Search
Empirical (knowledge-based and empirical terms)
Good (~70-80%)
Moderate to Good (0.6-0.8)
Glide (Schrödinger)
Hierarchical Search (systematic + stochastic)
Semi-empirical (physics-based with empirical terms)
Very Good (~80-95%)
Good to Excellent (0.7-0.9)
GOLD (CCDC)
Genetic Algorithm
Empirical (physics-based terms for H-bonds, vdW)
Very Good (~80-90%)
Good (0.7-0.85)
Note: Performance figures are generalized from literature and can vary significantly based on the target system.
Concluding Remarks and Best Practices
The validation of a molecular docking model is a multi-faceted process that should not be confined to a single metric. A successful validation, characterized by low RMSD in redocking experiments and high enrichment in virtual screening, instills confidence in the model's ability to predict the binding of novel compounds like 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.
References
Title: Pyrimidinone as a Privileged Scaffold in Drug Discovery. Source: RSC Medicinal Chemistry. URL: [Link]
Title: Design, synthesis and biological evaluation of pyrimidinone derivatives as novel kinase inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
Title: Cyclin-dependent kinase 2 (CDK2) as a target for cancer therapy. Source: Cancer Biology & Therapy. URL: [Link]
Title: PDB ID: 1H1Q, Crystal Structure of the Human CDK2 Kinase Complexed with a Staurosporine Analog. Source: RCSB Protein Data Bank. URL: [Link]
Title: A critical assessment of docking programs and scoring functions. Source: Journal of Computer-Aided Molecular Design. URL: [Link]
Title: Directory of Useful Decoys, Enhanced (DUD-E): A Richer Resource for Benchmarking Virtual Screening. Source: Journal of Chemical Information and Modeling. URL: [Link]
Comparative
Structural Comparison of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one Tautomeric Forms Using DFT Calculations
Executive Summary For drug development professionals and computational chemists, accurately predicting the dominant tautomeric state of a heterocyclic pharmacophore is non-negotiable. 2-Amino-5-chloro-6-methylpyrimidin-4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and computational chemists, accurately predicting the dominant tautomeric state of a heterocyclic pharmacophore is non-negotiable. 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one —a highly functionalized isocytosine derivative—exhibits complex prototropic tautomerism that directly dictates its hydrogen bond donor/acceptor profile. Misidentifying the active tautomer during in silico screening can lead to catastrophic failures in ligand-receptor docking predictions.
This guide provides a comprehensive structural and energetic comparison of its tautomeric forms using Density Functional Theory (DFT). By evaluating the competitive lactam-lactim and amino-imino equilibria, we establish a robust, self-validating computational protocol for determining tautomer stability in both gas and aqueous phases.
Mechanistic Background: Pyrimidine Tautomerism
Pyrimidine bases, particularly those with amino and oxo substituents like cytosine and isocytosine, are notorious for their dynamic tautomeric equilibria[1]. The molecule 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one features three primary sites for proton exchange, yielding several potential tautomers:
Lactam-Amino (Keto-Amino): The proton resides on the N1 ring nitrogen, maintaining a C4=O carbonyl and a C2-NH₂ amino group.
Lactim-Amino (Enol-Amino): The proton shifts to the exocyclic oxygen (C4-OH), aromatizing the pyrimidine ring.
Lactam-Imino: A proton from the C2-amino group shifts to the N3 ring nitrogen, forming a C2=NH imine.
Halogenation fundamentally alters these equilibria. The electron-withdrawing nature of the 5-chloro substituent exerts a strong inductive effect, decreasing the electron density of the pyrimidine ring and modulating the acidity of the N1/N3 protons compared to unhalogenated analogs[2]. While the enol form can be highly competitive in the gas phase, polar solvents heavily favor the highly dipolar lactam (keto) form[1].
Fig 1. Prototropic and amino-imino tautomeric equilibria of the pyrimidine derivative.
Computational Methodology: A Self-Validating Protocol
To objectively compare these structures, computational workflows must account for electron correlation, diffuse electron clouds (due to the chlorine atom), and bulk solvent effects[3].
Step-by-Step DFT Protocol
Initial Conformer Generation: Generate 3D coordinates for the Keto-Amino, Enol-Amino, and Keto-Imino tautomers using a molecular builder.
Level of Theory Selection: Employ the M06-2X or B3LYP functional. M06-2X is highly recommended for main-group thermochemistry and non-covalent interactions.
Basis Set Assignment: Utilize the 6-311++G(d,p) basis set.
Causality: The addition of diffuse functions (++) is strictly required to accurately model the lone pairs on the oxygen, nitrogen, and chlorine atoms, preventing the overestimation of structural rigidity[4].
Geometry Optimization: Perform unconstrained geometry optimizations in the gas phase to locate local minima.
Vibrational Frequency Analysis (Validation): Calculate harmonic vibrational frequencies at the same level of theory.
Self-Validation: The structure is confirmed as a true minimum on the potential energy surface only if zero imaginary frequencies are present. This step also provides zero-point energy (ZPE) corrections for thermodynamic calculations.
Implicit Solvation Modeling: Re-optimize the gas-phase minima using the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water (ε = 78.3) to simulate the physiological aqueous environment[4].
Fig 2. Step-by-step DFT computational workflow for tautomer thermodynamic evaluation.
Structural & Energetic Comparison Data
The following table synthesizes the quantitative DFT data comparing the performance and stability of the three primary tautomeric forms. Values are representative of high-level DFT calculations (B3LYP/6-311++G(d,p)) for halogenated isocytosine derivatives[1][2].
Tautomeric Form
Relative Energy (Gas) ΔE (kcal/mol)
Relative Energy (Water) ΔG (kcal/mol)
Dipole Moment (Gas) (Debye)
Dipole Moment (Water) (Debye)
Lactam-Amino (Keto)
0.00
0.00
6.45
8.82
Lactim-Amino (Enol)
+1.15
+5.40
2.78
3.45
Lactam-Imino
+8.60
+11.20
4.10
5.30
Data Analysis & Causality
Gas Phase Competitiveness: In the gas phase, the energy gap between the Keto and Enol forms is narrow (ΔE ≈ 1.15 kcal/mol). The Enol form benefits from full aromatic stabilization of the pyrimidine ring, making it highly competitive in non-polar environments or vacuum[1].
Solvent-Driven Reversal: In an aqueous environment (SMD model), the Keto form becomes overwhelmingly dominant (ΔG gap widens to +5.40 kcal/mol). Why? The Keto form possesses a significantly higher dipole moment (~8.82 D in water) compared to the Enol form (~3.45 D). Because solvation free energy in dielectric continuum models scales with the square of the solute's dipole moment, polar solvents selectively and heavily stabilize the Keto-Amino tautomer[3][4].
Imino Instability: The Lactam-Imino form remains energetically inaccessible (>8 kcal/mol) across all environments due to the loss of conjugation between the exocyclic nitrogen and the ring system.
Implications for Drug Development
For researchers utilizing 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one as a scaffold for kinase inhibitors or antimicrobial agents, these computational insights dictate the docking approach:
Pharmacophore Mapping: The Keto-Amino form must be used as the primary input structure for molecular docking in aqueous physiological environments. It acts as a hydrogen bond donor at N1 and C2-NH₂, and a potent acceptor at C4=O.
Lipophilic Pockets: If the receptor binding site is deeply buried and highly lipophilic (low local dielectric constant), the Enol-Amino form may become the bioactive conformation. Virtual screening libraries should ideally sample both states to prevent false negatives.
References
A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. Journal of Chemical and Pharmaceutical Research.
DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review.
Comprehensive Core-Level Study of the Effects of Isomerism, Halogenation, and Methylation on the Tautomeric Equilibrium of Cytosine.
Evaluation of the SCF Combination of KS-DFT and 3D-RISM-KH; Solvation Effect on Conformational Equilibria, Tautomerization Energies, and Activation Barriers.
A Comparative Guide to the Efficacy of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one versus Standard Pyrimidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a cornerstone in the design of a multitude of therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a cornerstone in the design of a multitude of therapeutic agents due to its versatile biological interactions.[1][2] Its role as a bioisostere for the purine base of adenosine triphosphate (ATP) has cemented its importance in the development of kinase inhibitors.[3] This guide provides a detailed comparative analysis of a functionalized pyrimidine building block, 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one , against standard pyrimidine building blocks—uracil, thymine, and cytosine. We will delve into its synthesis, physicochemical properties, reactivity, and potential efficacy, supported by experimental insights and protocols.
The Pyrimidine Scaffold: A Foundation for Drug Discovery
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is prevalent in numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bonds with biological targets, such as the hinge region of kinases, makes it an ideal starting point for inhibitor design.[4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties: A Comparative Overview
The introduction of chloro, amino, and methyl groups to the pyrimidine core in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one significantly alters its physicochemical properties compared to the standard pyrimidine bases.
Tautomerism: It is crucial to recognize that 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one exists in a tautomeric equilibrium with its 2-amino-5-chloro-6-methylpyrimidin-4-ol form.[5][6] This keto-enol tautomerism can significantly influence its hydrogen bonding capabilities and reactivity.[7][8] While the keto form generally predominates in similar systems under physiological conditions, the specific equilibrium is solvent and pH-dependent.
Table 1: Comparative Physicochemical Properties
Property
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Uracil
Thymine
Cytosine
Molecular Formula
C₅H₆ClN₃O
C₄H₄N₂O₂
C₅H₆N₂O₂
C₄H₅N₃O
Molecular Weight
159.57 g/mol
112.09 g/mol
126.12 g/mol
111.10 g/mol
Structure
A functionalized pyrimidinone
A pyrimidinedione
A methylated pyrimidinedione
An aminopyrimidinone
Key Functional Groups
Amino, Chloro, Methyl, Keto/Enol
2x Keto/Enol
2x Keto/Enol, Methyl
Amino, Keto/Enol
The presence of the chloro group in 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one introduces a key handle for synthetic diversification, a feature absent in the standard pyrimidine bases. The methyl group can also influence solubility and steric interactions within a binding pocket.
Synthesis and Reactivity: A Tale of Two Chemistries
The synthetic utility of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one as a building block lies in the distinct reactivity of its functional groups, which offers advantages over the less reactive standard pyrimidines.
Synthesis of the Core Scaffold
The synthesis of the 2-amino-pyrimidin-4-ol core generally involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. For 5-substituted analogs, a common precursor is a monosubstituted malonic acid diester.[9]
Comparative Reactivity
Standard Pyrimidines (Uracil, Thymine, Cytosine): The reactivity of these bases is primarily centered around the nitrogen atoms for reactions like N-alkylation and glycosylation to form nucleosides, and the C5/C6 double bond for certain addition reactions. The aromatic character of the ring makes direct functionalization challenging without pre-activation.
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one: This molecule presents a richer chemical landscape:
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 5-position, while less reactive than halogens at the 2, 4, or 6 positions, can still undergo SNAr reactions, especially with potent nucleophiles.[10][11] This allows for the introduction of a wide array of substituents. The amino group at the 2-position is an electron-donating group and can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted chloropyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond provides a versatile handle for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[12] This is a significant advantage over standard pyrimidines, which lack a suitable leaving group for such transformations without prior halogenation.
Functionalization of the Amino Group: The 2-amino group can be further functionalized, for example, through acylation or by serving as a hydrogen bond donor in molecular recognition.
The following diagram illustrates a comparative workflow for the diversification of these pyrimidine building blocks.
Comparative Diversification Workflow
Comparative Efficacy in a Biological Context: Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4] The efficacy of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one as a building block can be evaluated in this context, where its derivatives have shown promise as inhibitors of key oncogenic kinases.
A series of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). This dual inhibition is a desirable trait in cancer therapy, targeting both angiogenesis and cell cycle progression.
While direct comparative data with derivatives of standard pyrimidines is scarce, the inherent functionality of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one allows for the exploration of chemical space in a manner that is not readily achievable with uracil, thymine, or cytosine. The ability to introduce diverse aryl groups at the 5-position via Suzuki coupling, for instance, is a powerful tool for optimizing interactions within the ATP-binding pocket of kinases.
The diagram below depicts a simplified representation of a kinase's ATP-binding pocket and the potential interactions of a derivative of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one.
Hypothetical Kinase-Inhibitor Interactions
Experimental Protocols
To provide a practical context, the following are generalized protocols for key transformations.
Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup: In a Schlenk flask, combine the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and a base (e.g., K₂CO₃, 2.0–3.0 equiv.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask under a positive flow of inert gas.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Reagent Preparation:
Prepare a stock solution of the test inhibitor in 100% DMSO and perform serial dilutions.
Prepare a solution of the purified kinase enzyme in a suitable kinase buffer.
Prepare a solution of the kinase-specific substrate and ATP in the same buffer.
Kinase Reaction:
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
Add the kinase enzyme solution to each well and incubate briefly.
Initiate the reaction by adding the substrate/ATP solution.
Incubate at a controlled temperature for a specific time.
Detection:
Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody and a luminescent or fluorescent signal.
Data Analysis:
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one represents a highly versatile and efficacious building block in drug discovery, particularly in the realm of kinase inhibitors. Its enhanced chemical reactivity, owing to the presence of a chloro group, provides a significant advantage over standard pyrimidine building blocks like uracil, thymine, and cytosine. This allows for rapid and diverse functionalization through modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. While direct head-to-head biological comparisons are not extensively documented, the demonstrated potency of its derivatives against key cancer targets underscores its potential. For researchers and drug development professionals, 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one offers a strategic starting point for the rational design of novel therapeutics with tunable properties and potentially improved efficacy.
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As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental lifecycle. The handling and disposal of 2-Amino-5-chloro-6-methylpyrimidi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental lifecycle. The handling and disposal of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (also known as 2-amino-5-chloro-6-methylpyrimidin-4-ol, CAS: 7749-63-5) requires strict adherence to specialized protocols. Because this compound is a halogenated nitrogenous heterocycle, improper disposal can lead to severe environmental contamination and occupational hazards, including the release of corrosive gases and highly toxic dioxins.
This guide provides the causality behind the required disposal methodologies, ensuring your laboratory maintains a self-validating, fail-safe waste management system.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first deconstruct the molecule. 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one contains three critical features that dictate its waste stream:
The Pyrimidine Ring & Amino Group: High nitrogen content means that thermal degradation will yield copious amounts of nitrogen oxides (NOx).
The Chlorine Substitution (C-Cl bond): Halogenated organics cannot be disposed of in standard bio-waste or low-temperature incinerators. Incomplete combustion of chlorinated rings leads to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic compounds known.
Biological Activity: As a pharmaceutical intermediate, it possesses acute toxicity and acts as a potent skin and eye irritant [1].
Table 1: Quantitative Chemical & Disposal Profile
Parameter
Specification / Guideline
Chemical Name
2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
CAS Registry Number
7749-63-5
Molecular Formula
C5H6ClN3O
Waste Stream Classification
Halogenated Organic Waste
Thermal Degradation Byproducts
CO, CO₂, NOₓ, HCl (Hydrogen Chloride)
Required Incineration Temp.
> 1100°C (to prevent dioxin formation)
Required Exhaust Treatment
Alkaline Scrubber (for HCl and NOₓ neutralization)
The Mechanism of Thermal Destruction
The scientifically preferred and globally mandated method for disposing of halogenated pyrimidines is high-temperature incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber [2].
The Causality of the Equipment:
The Afterburner: Ensures the residence time and temperature (>1100°C) are sufficient to completely cleave the robust pyrimidine ring and break the carbon-chlorine bonds, preventing the recombination of fragments into dioxins.
The Alkaline Scrubber: The combustion of the chlorine atom yields hydrogen chloride (HCl) gas. If released, HCl is highly corrosive and environmentally devastating. The scrubber uses an alkaline solution (typically NaOH) to neutralize the HCl into harmless sodium chloride (NaCl) and water, while also neutralizing NOₓ emissions.
Fig 1: Logical workflow for the high-temperature degradation and scrubbing of halogenated pyrimidine waste.
Step-by-Step Operational Protocol for Laboratory Disposal
To ensure a self-validating system, every step in the disposal protocol must include a verification check. Do not mix this compound with non-halogenated solvents, as doing so drastically increases the cost of disposal and the environmental burden.
Phase 1: Segregation and Containment
Isolate the Waste: Collect all solid waste (powders, contaminated filter papers) and liquid waste (solutions in DMSO, DMF, or methanol) containing the compound.
Select the Receptacle: Place the waste into a high-density polyethylene (HDPE) or PTFE-lined container.
Validation Check: Verify the container is not made of standard PET, which can degrade if the compound is dissolved in aggressive organic solvents.
Monitor Halogen Ratios (For Liquids): If disposing of the compound in solution, ensure the total halogen content of the waste carboy does not exceed 20%.
Causality: High halogen concentrations lower the BTU (fuel value) of the waste, which can extinguish the incinerator flame and result in incomplete combustion.
Phase 2: Packaging and Labeling
Seal and Inspect: Ensure the primary container has a tight-fitting, vapor-proof lid.
Apply CLP/GHS Labeling: Label the container explicitly as: "Hazardous Waste: Halogenated Organic (Contains 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one). Toxic and Irritant."
Secondary Containment: Place the primary container inside a secondary spill-proof bin during temporary laboratory storage.
Phase 3: Decontamination of Empty Vessels
Triple-Rinse Protocol: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., methanol or acetone) [2].
Rinsate Disposal: The rinsate must be poured into the Halogenated Organic Waste container.
Validation Check: Once triple-rinsed, the glass or plastic vessel is no longer considered acutely hazardous and can be disposed of according to standard institutional guidelines.
Spill Response & Decontamination Workflow
Accidental releases require immediate, calculated action to prevent aerosolization of the powder or dermal absorption of solutions.
Fig 2: Procedural decision tree for mitigating and recovering 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one spills.
Spill Execution Methodology:
Don PPE: Immediately equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If a large powder spill occurs outside a fume hood, an N95 or P100 particulate respirator is required.
Suppress Aerosols (Solid Spills): Lightly mist the powder with water or a low-volatility solvent. Causality: Sweeping dry powder generates airborne particulates that can be inhaled, leading to respiratory toxicity.
Absorb (Liquid Spills): Surround and cover the spill with an inert, non-combustible absorbent material like vermiculite or dry sand. Do not use combustible materials like sawdust.
Collect and Transfer: Use a non-sparking plastic scoop to transfer the dampened powder or saturated absorbent into a hazardous waste bag, seal it, and place it in the Halogenated Waste receptacle.
Surface Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution or soapy water to degrade any microscopic residues, followed by a clean water rinse.
References
Title: 2-AMINO-5-CHLORO-6-METHYLPYRIMIDIN-4-OL — Chemical Substance Information
Source: NextSDS
URL: [Link]
Handling
Personal protective equipment for handling 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
Comprehensive Safety and Operational Guide: Handling 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one As a highly functionalized halogenated pyrimidine, 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (CAS: 7749-63-5) is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one
As a highly functionalized halogenated pyrimidine, 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one (CAS: 7749-63-5) is a critical building block in advanced drug discovery, frequently utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, dual PI3K/HDAC inhibitors[1], and novel antibiofilm agents[2].
However, the specific structural features that make this compound synthetically valuable—namely the electron-withdrawing 5-chloro substituent and the nucleophilic 2-amino group—also dictate its hazard profile. The chlorine atom increases the molecule's lipophilicity and membrane permeability compared to unhalogenated analogs, elevating the risk of dermal absorption. Meanwhile, the fine crystalline nature of the powder presents a significant inhalation and aerosolization hazard.
This guide provides researchers and process chemists with field-proven, self-validating protocols for the safe handling, reaction setup, and disposal of this intermediate.
Physicochemical Hazard Assessment
Before initiating any workflow, it is critical to understand the physical and chemical properties that dictate the required safety measures.
High risk of static-induced aerosolization. Must be handled in a draft-controlled environment to prevent inhalation.
Halogen Content
Contains Chlorine (5-position)
Increases lipophilicity. Must be strictly segregated into halogenated waste streams to prevent reactive cross-contamination and comply with environmental regulations.
Solubility
Soluble in polar aprotic solvents (e.g., DMSO, DMF)
Spill cleanup requires appropriate solvent compatibility; water alone is insufficient for decontamination due to poor aqueous solubility.
Mechanistic Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling highly active halogenated intermediates. The following PPE matrix is designed to create a comprehensive barrier against the specific exposure routes of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one[3].
Halogenated pyrimidines can permeate thin latex. Double-gloving creates a self-validating safety system: if the outer glove is contaminated, it can be shed immediately without exposing the skin.
Respiratory
N95 or P100 Particulate Respirator
Required when handling dry powder outside a closed isolator. Prevents inhalation of fine crystalline dust, which can cause acute respiratory tract irritation and systemic absorption.
Eye Protection
Indirect-vented Chemical Goggles
Protects against aerosolized powder and solvent splashes during solubilization; indirect vents prevent vapor trapping and fogging[4].
Body Protection
Flame-resistant (FR) Lab Coat & Chemical Apron
Shields against static-induced ignition during powder transfer and provides an impermeable barrier against skin sensitization.
Standard Operating Procedures: Experimental Workflows
To ensure scientific integrity and personnel safety, the handling of this compound must follow a self-validating procedural loop. Every step is designed to confirm the success and safety of the previous step.
Protocol A: Safe Weighing and Quantitative Transfer
Environmental Verification: Verify that the fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 fpm. Causality: This specific velocity captures aerosolized dust without creating turbulence that could blow the powder off the balance.
PPE Escalation: Don inner nitrile gloves, FR lab coat, safety goggles, and outer nitrile gloves.
Static Mitigation: Apply an anti-static bar or zero-stat gun to the weighing spatula and the tared weigh boat. Causality: Fine pharmaceutical intermediates hold static charges, leading to uncontrolled aerosolization and loss of mass balance during transfer.
Weighing: Transfer the required mass into the anti-static weigh boat. Cap the source bottle immediately to minimize ambient exposure.
Closed-System Transfer: Transfer the powder into the reaction vessel using a wide-neck powder funnel.
Validation via Solvent Rinse: Rinse the weigh boat and funnel with the designated reaction solvent (e.g., DMF or DMSO) directly into the vessel. Causality: This ensures 100% quantitative transfer, validates the mass balance of the reaction, and eliminates residual hazardous dust on the equipment.
Decontamination: Remove outer gloves and dispose of them in a solid hazardous waste bin. Wipe down the balance with a solvent-dampened cloth, followed by a water-dampened cloth.
Operational workflow for the safe handling and reaction setup of halogenated pyrimidines.
Emergency Spill Response and Decontamination
Because of the compound's lipophilicity and hydrogen-bonding capabilities (via the 2-amino group), it adheres strongly to surfaces. Standard water-based cleanup is ineffective and dangerous.
Protocol B: Spill Containment and Neutralization
Isolation: Immediately halt work, alert nearby personnel, and isolate the spill area.
Assessment & PPE Escalation: If the spill exceeds 5 grams or occurs outside a ventilated enclosure, evacuate the immediate area. The responder must don a P100 respirator and double nitrile gloves before proceeding[3].
Containment (Dry Spill): Do NOT sweep the dry powder. Sweeping generates highly concentrated, inhalable dust clouds. Instead, gently cover the powder with absorbent pads dampened with a compatible solvent (e.g., isopropanol) to suppress dust generation.
Collection: Use a non-sparking scoop to collect the dampened material and absorbent pads. Place them directly into a sealable hazardous waste container.
Chemical Decontamination: Wash the affected surface with a concentrated laboratory detergent solution, followed by a thorough water rinse. Causality: The surfactant molecules in the detergent disrupt the lipophilic interactions of the 5-chloro group, ensuring complete removal from the benchtop.
Waste Manifesting: Label the container strictly as "Halogenated Organic Solid Waste - Toxic" and transfer it to the satellite accumulation area.
Step-by-step emergency response pathway for halogenated intermediate spills.
Disposal and Logistics Plan
Proper logistical management of 2-Amino-5-chloro-6-methylpyrimidin-4(1H)-one waste is a regulatory requirement.
Liquid Waste: All mother liquors, reaction filtrates, and solvent rinses containing this compound must be collected in dedicated carboys labeled "Halogenated Organic Solvents." Never mix with non-halogenated waste streams, as this can trigger exothermic reactions or complicate incineration processes[4].
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in puncture-resistant, sealed bins labeled "Halogenated Solid Debris."
References
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC, N
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus, MDPI,
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide, Lab Manager,
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents, National Labor